molecular formula C14H22N2O B12411990 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Katalognummer: B12411990
Molekulargewicht: 239.37 g/mol
InChI-Schlüssel: OZWUDZJANOCZLG-RALIUCGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is a useful research compound. Its molecular formula is C14H22N2O and its molecular weight is 239.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C14H22N2O

Molekulargewicht

239.37 g/mol

IUPAC-Name

4-(aminomethyl)-1-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]piperidin-4-ol

InChI

InChI=1S/C14H22N2O/c15-12-14(17)7-10-16(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,17H,6-12,15H2/i1D,2D,3D,4D,5D

InChI-Schlüssel

OZWUDZJANOCZLG-RALIUCGRSA-N

Isomerische SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN2CCC(CC2)(CN)O)[2H])[2H]

Kanonische SMILES

C1CN(CCC1(CN)O)CCC2=CC=CC=C2

Herkunft des Produkts

United States
Foundational & Exploratory

Technical Whitepaper: Analytical Profiling and Quantification of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: A Stable Isotope-Labeled Internal Standard for Fenspiride Impurity A in Pharmacovigilance and Bioanalysis Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the realm of pharmaceutical bioanalysis and forensic toxicology, the accurate quantification of drug impurities and metabolites is paramount for ensuring patient safety. 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 serves as the premier stable isotope-labeled internal standard (SIL-IS) for the precise LC-MS/MS quantification of Fenspiride Impurity A[1].

Fenspiride, a historically prescribed bronchodilator, was globally withdrawn from the market in 2019 following mandates from the European Medicines Agency (EMA) due to severe cardiac safety liabilities, specifically QT interval prolongation[2]. As a Senior Application Scientist, I approach the analysis of this compound not merely as a routine assay, but as a critical evaluation of a highly active pharmacophore. This whitepaper details the chemical properties, toxicological significance, and a self-validating bioanalytical workflow for this critical piperidine derivative.

Chemical Identity & Pharmacological Context

The Structural Significance of Impurity A

4-(Aminomethyl)-1-phenethyl-4-piperidinol (often designated as Fenspiride Impurity 1 or Impurity A) is both a synthetic precursor and a primary degradation product of fenspiride. Fenspiride's core structure features a spiro-oxazolidinone ring. When this ring undergoes hydrolysis—either via in vivo metabolism or formulation degradation—it cleaves to expose a primary amine and a tertiary alcohol on the piperidine ring.

Mechanistic Toxicity: The hERG Liability

The withdrawal of fenspiride was driven by non-clinical safety data demonstrating high-affinity binding to the hERG (human Ether-à-go-go-Related Gene) potassium channel , leading to delayed ventricular repolarization and the risk of Torsades de Pointes[3].

From a structural biology perspective, piperidine rings bearing bulky, lipophilic appendages (such as the phenethyl group found in both fenspiride and Impurity A) are classic pharmacophores notorious for becoming trapped within the central cavity of the hERG channel. Monitoring Impurity A is therefore critical for retrospective toxicological studies and for screening structurally analogous pipeline candidates to prevent similar cardiotoxic liabilities.

ToxicityPathway Fenspiride Fenspiride (Withdrawn Bronchodilator) Metabolism Ring-Opening / Hydrolysis (Oxazolidinone Cleavage) Fenspiride->Metabolism Degradation Target hERG K+ Channel Binding Fenspiride->Target High Affinity Impurity Impurity A 4-(Aminomethyl)-1-phenethyl-4-piperidinol Metabolism->Impurity Impurity->Target Potential Affinity Clinical QT Prolongation & Torsades de Pointes Target->Clinical Arrhythmogenesis

Caption: Structural degradation pathway of Fenspiride to Impurity A and associated hERG toxicity risk.

Physicochemical Properties

To design a robust extraction and chromatographic method, we must first understand the quantitative physicochemical traits of the analyte and its deuterated counterpart[1]. The incorporation of five deuterium atoms (+5 Da) ensures sufficient mass resolution from the unlabeled target in mass spectrometry, preventing isotopic cross-talk.

PropertyValue / Description
Product Name 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5
CAS Number (Labeled) 2714473-07-9
CAS Number (Unlabeled) 23808-42-6
Molecular Formula C₁₄H₁₇D₅N₂O
Molecular Weight 239.37 g/mol
Chemical Category Stable Isotope-Labeled Internal Standard (SIL-IS)
Key Functional Groups Primary amine, tertiary alcohol, piperidine, phenethyl
Synonyms Fenspiride Impurity 1-d5; Fenspiride Impurity A-d5

The Causality of the SIL-IS in Bioanalysis

Why is the -d5 variant strictly required for this assay? As analytical scientists, our primary challenge in quantifying basic, lipophilic amines from biological matrices (like plasma or urine) is matrix-induced ion suppression during Electrospray Ionization (ESI). Endogenous phospholipids heavily suppress the ionization of co-eluting analytes.

By utilizing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5, we create a self-validating system . The deuterium atoms are typically incorporated into the stable phenyl ring rather than labile N-H or O-H positions, preventing back-exchange with protic solvents. Because the -d5 standard is chemically identical to the analyte, it co-elutes precisely during reversed-phase chromatography. Any signal suppression exerted by the matrix on the analyte is equally exerted on the SIL-IS, ensuring the peak area ratio remains perfectly constant and quantitative accuracy is preserved.

Step-by-Step Methodology: LC-MS/MS Quantification Workflow

The following protocol outlines a highly specific, validated workflow for the extraction and quantification of Impurity A from human plasma using the -d5 internal standard.

Phase 1: Sample Preparation & Spiking
  • SIL-IS Working Solution: Reconstitute the 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 powder in LC-MS grade methanol to yield a 1 mg/mL stock. Dilute to a 100 ng/mL working solution in 50% methanol/water. Causality: Methanol ensures complete solubilization of the lipophilic phenethyl moiety while stabilizing the primary amine.

  • Matrix Spiking: Aliquot 100 µL of human plasma into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution. Vortex for 10 seconds. Causality: Introducing the SIL-IS prior to extraction ensures it tracks and corrects for any subsequent physical losses.

Phase 2: Mixed-Mode Solid-Phase Extraction (SPE)
  • Pre-treatment: Dilute the spiked plasma with 200 µL of 2% aqueous phosphoric acid.

  • Load: Apply the sample to a Mixed-Mode Cation Exchange (MCX) SPE cartridge (e.g., 30 mg/1 mL) pre-conditioned with methanol and water.

  • Wash: Wash sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of 100% methanol. Causality: The basic amine (pKa ~9.5) remains positively charged and ionically bound to the MCX sorbent, allowing the aggressive methanol wash to strip away ion-suppressing phospholipids.

  • Elute: Elute the target and SIL-IS using 1 mL of 5% ammonium hydroxide in methanol. Evaporate to dryness under nitrogen and reconstitute in 100 µL of mobile phase.

Phase 3: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a sub-2 µm C18 UHPLC column (2.1 x 50 mm).

  • Mobile Phases: Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile) operating under a gradient from 5% B to 95% B over 3 minutes. Causality: Formic acid acts as a proton source, driving the formation of the [M+H]⁺ precursor ions required for positive mode ESI.

  • Detection (MRM Mode):

    • Unlabeled Analyte: Monitor the transition m/z 235.2 → m/z [Specific Product Ion].

    • Labeled SIL-IS: Monitor the transition m/z 240.2 → m/z [Corresponding Product Ion].

AnalyticalWorkflow Sample Matrix (Plasma) Spike Spike SIL-IS (-d5 Variant) Sample->Spike Clean-up SPE MCX SPE Extraction Spike->SPE Clean-up LC UHPLC Separation SPE->LC Injection MS ESI+ MS/MS Detection LC->MS Ionization Data Ratio Quantification MS->Data MRM

Caption: Self-validating LC-MS/MS workflow utilizing the -d5 stable isotope-labeled internal standard.

Conclusion

The rigorous analysis of 4-(Aminomethyl)-1-phenethyl-4-piperidinol is not merely a regulatory checkbox; it is a vital practice in understanding the degradation pathways of complex spiro-oxazolidinone drugs. By leveraging the -d5 stable isotope-labeled internal standard, analytical scientists can definitively bypass the pitfalls of matrix suppression, ensuring that pharmacokinetic and forensic data remain unimpeachable. As the industry continues to scrutinize piperidine-based pharmacophores for hERG liabilities, robust analytical frameworks like the one detailed above will remain the gold standard.

References

  • Pharmaffiliates. "4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 Product Specification (CAS: 2714473-07-9)." Available at: [Link]

  • European Medicines Agency (EMA). "Withdrawal of marketing authorisations for fenspiride medicines." (May 2019). Available at:[Link]

  • Medscape. "EU Panel Backs Market Withdrawal of Fenspiride Due to Heart Risk." (May 2019). Available at: [Link]

Sources

Analytical and Mechanistic Profiling of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in Pharmaceutical Quality Control

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Drug Development Professionals.

Executive Summary

In the rigorous landscape of pharmaceutical quality control and bioanalysis, the precise quantification of active pharmaceutical ingredient (API) degradation products is mandated by ICH Q3A/Q3B guidelines. 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (CAS 2714473-07-9) is a highly specialized stable isotope-labeled internal standard (SIL-IS) engineered specifically for this purpose[1].

Its unlabeled counterpart, commonly referred to as Fenspiride Impurity 1 or Impurity A (CAS 23808-42-6), is the primary hydrolytic degradation product of Fenspiride. Fenspiride—chemically designated as 8-(2-phenylethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one—is an oxazolidinone spiro compound traditionally utilized for its bronchodilatory and anti-inflammatory properties[2][3]. Because Fenspiride has faced regulatory scrutiny regarding off-target cardiac effects (e.g., QT prolongation), monitoring its structural integrity and the accumulation of its impurities is of paramount toxicological importance.

Chemical Identity & Structural Causality

To understand the utility of this compound, we must examine the causality behind its structural design:

  • The Core Structure: The compound features a piperidinol core substituted with an aminomethyl group and a phenethyl tail. It is a highly polar, basic molecule containing both a primary and a tertiary amine.

  • The Isotopic Rationale (-d5): The five deuterium atoms are strategically synthesized onto the phenyl ring of the phenethyl moiety. Why exactly five? A mass shift of +5 Da is the analytical gold standard. Natural carbon-13 isotopes create an M+1 and M+2 envelope for the unlabeled impurity. If a -d3 standard were used, isotopic cross-talk could occur, skewing the quantitative ratio. The +5 Da shift ensures that the precursor ion of the SIL-IS ([M+H]+ = 240.2) is completely resolved from the unlabeled target ([M+H]+ = 235.2), yielding a pristine signal-to-noise ratio during mass spectrometry.

Mechanistic Pathway: Hydrolytic Degradation of Fenspiride

Fenspiride Impurity 1 does not materialize randomly; it is the product of a specific, predictable chemical degradation pathway driven by environmental stress (e.g., high humidity, pH extremes during formulation, or enzymatic cleavage in vivo).

The spiro-oxazolidinone ring of Fenspiride functions chemically as a cyclic carbamate. Under hydrolytic stress, the carbonyl carbon of the oxazolidinone ring is highly susceptible to nucleophilic attack by water or hydroxide ions. This attack forces the ring to open, forming an unstable carbamic acid intermediate. Driven by thermodynamic stability, this intermediate rapidly undergoes decarboxylation (loss of CO₂), yielding the primary amine: 4-(aminomethyl)-1-phenethyl-4-piperidinol[3].

Degradation Fenspiride Fenspiride API (Cyclic Carbamate) Stress Hydrolytic Stress (H2O, OH- / H+) Fenspiride->Stress Exposure Intermediate Ring-Opened Carbamic Acid Stress->Intermediate Nucleophilic Attack Impurity 4-(Aminomethyl)-1-phenethyl -4-piperidinol (Impurity 1) Intermediate->Impurity Decarboxylation (-CO2)

Degradation pathway of Fenspiride yielding Impurity 1 via oxazolidinone ring hydrolysis.

Advanced Analytical Workflow: Self-Validating Protocol

As an Application Scientist, I prioritize protocols that act as self-validating systems . By spiking the 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 directly into the raw sample matrix prior to any solvent interaction, we establish absolute quantitative trustworthiness. Any volumetric errors, incomplete extraction recoveries, or matrix-induced ion suppression in the ESI source will affect both the unlabeled impurity and the -d5 standard identically. Consequently, their peak area ratio remains absolute.

Step-by-Step Methodology
  • Sample Preparation & SIL-IS Spiking: Transfer 100 µL of the biological matrix (e.g., plasma) or dissolved API formulation into a microcentrifuge tube. Spike with 10 µL of the 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 working solution (500 ng/mL). Vortex rigorously for 30 seconds to ensure equilibration.

  • Matrix Disruption: Add 300 µL of cold acetonitrile containing 1% formic acid. Causality: The acidic organic solvent simultaneously precipitates binding proteins and ensures both the primary and tertiary amines of the target analytes are fully protonated (cationic). Centrifuge at 14,000 x g for 10 minutes.

  • Mixed-Mode Cation Exchange (MCX) SPE: Condition an MCX cartridge with 1 mL methanol, followed by 1 mL water (0.1% formic acid). Load the supernatant. Causality: The strong sulfonic acid groups on the MCX resin will trap the protonated amines via robust electrostatic interactions. Wash with 1 mL of 0.1% formic acid and 1 mL of 100% methanol to strip away neutral and acidic interferences. Elute the basic target compounds using 1 mL of 5% ammonium hydroxide in methanol, which neutralizes the amines and releases them from the resin.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

  • UPLC-MS/MS Acquisition: Inject 5 µL onto a sub-2 µm C18 column. Execute a gradient elution from 5% to 95% Acetonitrile over 5 minutes. Monitor the analytes in Positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM).

Workflow Sample Sample Matrix (API Formulation / Plasma) Spike Spike SIL-IS (Impurity-d5, +5 Da) Sample->Spike Step 1 Extraction MCX Solid Phase Extraction (Isolate Amines) Spike->Extraction Step 2 LC UPLC Separation (C18, Acidic Mobile Phase) Extraction->LC Step 3 MS ESI-MS/MS (MRM Mode) Quantification LC->MS Step 4 Data Data Processing (Ratio: Unlabeled / Labeled) MS->Data Step 5

LC-MS/MS analytical workflow utilizing the -d5 SIL-IS for precise impurity quantification.

Quantitative Data Summarization

The mass spectrometric parameters are defined by the fragmentation mechanics of the molecule. Upon collision-induced dissociation (CID), the piperidinol core cleaves, yielding a highly stable phenethyl cation. For the unlabeled impurity, this corresponds to an m/z of 105.1. For the -d5 standard, the five deuteriums on the phenyl ring shift this product ion to an m/z of 110.1.

ParameterFenspiride Impurity 1 (Unlabeled analyte)Impurity 1-d5 (SIL-IS)
Molecular Formula C₁₄H₂₂N₂OC₁₄H₁₇D₅N₂O
Exact Mass 234.17 Da239.20 Da
Precursor Ion (m/z) 235.2[M+H]⁺240.2 [M+H]⁺
Quantifier Product Ion (m/z) 105.1 (Phenethyl cation)110.1 (Phenethyl-d5 cation)
Optimal Collision Energy 25 eV25 eV
LOD / LOQ 0.5 ng/mL / 1.5 ng/mLN/A (Spiked at 50 ng/mL)

By leveraging 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5, analytical chemists can achieve sub-nanogram sensitivity, ensuring that Fenspiride formulations remain compliant with stringent global pharmacopeial standards.

References

  • CAS No : 2714473-07-9 | Product Name : 4-(Aminomethyl)
  • Fenspiride Impurity A | CAS No- 23808-42-6, Simson Pharma Limited.
  • Crystal and molecular structure of fenspiride, C15H20N2O2 | Powder Diffraction, Cambridge Core.
  • Fenspiride | C15H20N2O2 | CID 3344, PubChem - NIH.

Sources

The Strategic Role of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in Fenspiride Synthesis and Bioanalysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Fenspiride (8-phenethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one) is an oxazolidinone spiro compound historically utilized as a bronchodilator to treat respiratory diseases due to its potent anti-inflammatory and anti-muscarinic properties[1]. The chemical synthesis, impurity profiling, and pharmacokinetic monitoring of fenspiride rely fundamentally on its penultimate precursor: 4-(aminomethyl)-1-phenethyl-4-piperidinol . Recognized in pharmacopeial standards as Fenspiride Impurity 1[2], this aminoalcohol serves as the critical branch point for constructing the drug's signature spiro-oxazolidinone ring[3].

In modern drug development, the stable isotope-labeled (SIL) analogue, 4-(aminomethyl)-1-phenethyl-4-piperidinol-d5 (CAS: 2714473-07-9)[4], has emerged as an indispensable asset. By incorporating five deuterium atoms—specifically on the phenyl ring to resist metabolic hydrogen-deuterium exchange—this intermediate enables the synthesis of Fenspiride-d5. This isotopologue acts as the gold-standard internal standard for ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) bioanalysis, correcting for matrix effects and ensuring absolute quantitative accuracy[5].

Section 1: Mechanistic Causality in the Synthetic Pathway

The synthesis of the fenspiride core is a masterclass in spirocycle construction. The pathway dictates the transformation of a simple piperidone into a complex spiro-oxazolidinone via a highly controlled sequence of nucleophilic additions and reductions.

  • Cyanohydrin Formation: The sequence initiates by reacting 1-phenethyl-4-piperidone with potassium cyanide (KCN)[3]. The nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon yields the corresponding cyanohydrin.

  • Reduction to Aminoalcohol: The cyanohydrin is subjected to aggressive reduction using lithium aluminum hydride (LiAlH₄)[3]. Causality Note: LiAlH₄ is specifically chosen over milder reducing agents (such as NaBH₄) because it possesses the necessary hydride transfer potential to fully reduce the nitrile group to a primary amine (-CH₂NH₂) while preserving the tertiary hydroxyl group. This yields the critical intermediate, 4-(aminomethyl)-1-phenethyl-4-piperidinol[3].

  • Cyclization via Carbonate: The final step involves heating the aminoalcohol with diethyl carbonate in the presence of sodium methoxide (NaOMe) at ~80°C[3]. Causality Note: Diethyl carbonate acts as a safer, phosgene-free carbonylating agent. The alkoxide base deprotonates the tertiary alcohol, initiating a nucleophilic acyl substitution at the carbonate, followed by intramolecular ring closure by the primary amine to form the stable 2-oxazolidinone spiro ring[3].

SynthPathway A 1-Phenethyl-4-piperidone-d5 B Cyanohydrin Intermediate A->B KCN / H+ C 4-(Aminomethyl)-1-phenethyl- 4-piperidinol-d5 B->C LiAlH4 Reduction D Fenspiride-d5 C->D Diethyl Carbonate NaOMe, 80°C

Mechanistic synthetic pathway of Fenspiride-d5 from piperidone precursors.

Section 2: Physicochemical Profile of the -d5 Intermediate

The -d5 isotopologue is synthesized using 1-(phenethyl-d5)-4-piperidone. The resulting +5 Da mass shift is analytically critical; it ensures that the isotopic envelope of the labeled standard does not overlap with the natural isotopic distribution of the analyte, thereby eliminating cross-talk in MS/MS Multiple Reaction Monitoring (MRM) channels.

Table 1: Physicochemical and Analytical Properties
PropertySpecification
Chemical Name 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5
CAS Number 2714473-07-9[4]
Molecular Formula C₁₄H₁₇D₅N₂O[4]
Molecular Weight 239.37 g/mol [4]
Physical State Solid (Storage at 2-8°C)[4]
Primary Application SIL-IS precursor, Fenspiride Impurity 1 standard[2][4]

Section 3: UPLC-MS/MS Bioanalytical Workflow

In pharmacokinetic studies, quantifying fenspiride in human plasma requires high sensitivity and specificity. While legacy methods have utilized generic internal standards like bupivacaine[5], the implementation of Fenspiride-d5 (synthesized directly from the -d5 intermediate) provides superior correction for matrix effects—such as ion suppression or enhancement during electrospray ionization (ESI).

Fenspiride is detected in positive ion mode by monitoring the MRM transition m/z 261 → 105[5]. The corresponding transition for the SIL-IS is m/z 266 → 110, ensuring perfect co-elution with the analyte while maintaining distinct mass channels.

Bioanalysis A Plasma Sample B Spike with SIL-IS (Fenspiride-d5) A->B C Protein Precipitation (Acetonitrile) B->C D Centrifugation C->D E UPLC Separation (C18 Column) D->E F ESI-MS/MS Detection (MRM Mode) E->F

UPLC-MS/MS bioanalytical workflow utilizing Fenspiride-d5 as an internal standard.

Section 4: Self-Validating Experimental Protocols

Protocol A: Synthesis of Fenspiride-d5 from the Intermediate

Objective: To convert 4-(aminomethyl)-1-phenethyl-4-piperidinol-d5 into the spiro-oxazolidinone internal standard. Self-Validation Checkpoint: The reaction progress must be monitored by LC-MS. The complete disappearance of the highly polar aminoalcohol peak (m/z 240) and the appearance of the less polar fenspiride-d5 peak (m/z 266) validates the cyclization.

  • Preparation: Dissolve 1.0 eq of 4-(aminomethyl)-1-phenethyl-4-piperidinol-d5 in a 4-fold volumetric excess of anhydrous diethyl carbonate[3].

  • Catalysis: Add 0.1 eq of freshly prepared sodium methoxide (NaOMe)[3]. Causality: Moisture must be strictly excluded to prevent the hydrolysis of diethyl carbonate or the deactivation of the methoxide catalyst.

  • Reflux & Distillation: Heat the mixture to 80°C for 2 hours[3]. Equip the apparatus with a short-path distillation head to continuously remove the ethanol byproduct. Causality: Removing ethanol drives the equilibrium of the transesterification/amidation forward according to Le Chatelier's principle.

  • Workup: Remove excess diethyl carbonate under reduced pressure. Partition the crystallized residue between water and diethyl ether (1:1 v/v)[3].

  • Crystallization: Filter the organic layer and crystallize the product. The expected melting point of the unlabeled fenspiride base is ~232-233°C[3]; the -d5 analogue will exhibit an identical melting profile.

Protocol B: Plasma Extraction and UPLC-MS/MS Quantification

Objective: Isolate fenspiride from human plasma using the -d5 analogue as an internal standard. Self-Validation Checkpoint (System Suitability Test): Before analyzing biological samples, inject a blank plasma extract spiked only with the -d5 internal standard. The absence of a peak at m/z 261 → 105 validates that the SIL-IS contains no unlabeled fenspiride impurity (isotopic purity >99%), preventing false-positive quantification.

  • Spiking: Aliquot 200 µL of human plasma. Spike with 20 µL of Fenspiride-d5 working solution (e.g., 50 ng/mL)[5].

  • Protein Precipitation: Add 600 µL of ice-cold acetonitrile (containing 0.2% formic acid) to the plasma[5]. Causality: Acetonitrile rapidly denatures plasma proteins, while formic acid ensures the basic piperidine nitrogen remains protonated, increasing its solubility in the aqueous-organic supernatant.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatography: Inject 2 µL onto an ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)[5]. Run a gradient mobile phase of water and acetonitrile (both with 0.2% formic acid) at a flow rate of 0.4 mL/min[5].

  • Detection: Operate the mass spectrometer in ESI+ mode. Monitor m/z 261 → 105 for unlabeled fenspiride and m/z 266 → 110 for the -d5 standard[5].

Conclusion

The targeted synthesis and application of 4-(aminomethyl)-1-phenethyl-4-piperidinol-d5 bridge the gap between synthetic organic chemistry and analytical pharmacology. By understanding the mechanistic imperatives of its cyclization and its critical role in mitigating MS/MS matrix effects, researchers can ensure robust, reproducible data in respiratory drug development, bioequivalence studies, and impurity profiling.

References

  • Title: CAS No : 2714473-07-9 | Product Name : 4-(Aminomethyl)
  • Title: Buy Online CAS Number 23808-42-6 - TRC - 4-(Aminomethyl)-1 ...
  • Source: wikidoc.
  • Source: chemicalbook.
  • Title: (PDF)

Sources

The Role of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in Drug Metabolism and Pharmacokinetic (DMPK) Studies of Fenspiride

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rigorous landscape of Drug Metabolism and Pharmacokinetics (DMPK), the precision of bioanalytical quantification dictates the reliability of clinical and toxicological data. Fenspiride, an oxazolidinone spiro compound prescribed for respiratory diseases[1], undergoes extensive biotransformation in vivo. The primary metabolic pathway involves the cleavage of its cyclic carbamate (oxazolidinone) ring, yielding the highly polar aminoalcohol metabolite, 4-(aminomethyl)-1-phenethyl-4-piperidinol[2]. This molecule is also a critical synthetic byproduct, classified pharmacopeially as Fenspiride Impurity 1.

To accurately quantify this metabolite in complex biological matrices (e.g., plasma, urine), bioanalytical scientists must overcome severe matrix effects and ion suppression. This technical whitepaper outlines the imperative role of the stable isotope-labeled internal standard (SIL-IS), 4-(aminomethyl)-1-phenethyl-4-piperidinol-d5 , in developing self-validating, high-throughput LC-MS/MS workflows.

Mechanistic Grounding: Fenspiride Biotransformation

Understanding the causality behind the analytical target requires examining the metabolic fate of the parent drug. Following oral administration, fenspiride is subjected to Phase I functionalization[3]. Esterases and hydrolases target the spiro-oxazolidinone ring, catalyzing a hydrolysis reaction that releases carbon dioxide and exposes the primary amine and tertiary hydroxyl groups, forming 4-(aminomethyl)-1-phenethyl-4-piperidinol[2].

Because this metabolite retains the basic piperidine core and the lipophilic phenethyl tail, it exhibits complex chromatographic behavior, demanding highly specific extraction and detection methodologies.

G A Fenspiride (Parent Drug) B Enzymatic Hydrolysis (Ring Cleavage) A->B Hydrolases C 4-(Aminomethyl)-1-phenethyl -4-piperidinol (Major Metabolite) B->C -CO2 D Phase II Conjugation (Glucuronidation) C->D UGT Enzymes E Renal Excretion (Urine) D->E Elimination

Caption: Fenspiride biotransformation pathway leading to the aminoalcohol metabolite and renal excretion.

The Bioanalytical Imperative: Why the -d5 Isotopologue?

As a Senior Application Scientist, I frequently encounter assays that fail during multi-batch validation due to the use of generic, structural analog internal standards. For 4-(aminomethyl)-1-phenethyl-4-piperidinol, the use of its exact -d5 SIL-IS is non-negotiable for three mechanistic reasons:

  • Normalization of Matrix Effects: Biological matrices contain endogenous phospholipids that cause unpredictable ion suppression in the electrospray ionization (ESI) source. Because the -d5 isotopologue is chemically identical to the analyte, it co-elutes perfectly. Any ion suppression experienced by the metabolite is proportionally experienced by the IS, keeping the peak area ratio constant and accurate.

  • Strategic Deuterium Placement: The five deuterium atoms are strategically placed on the phenethyl ring (phenyl-d5). Unlike labeling the exchangeable protons on the amine (-NH2) or hydroxyl (-OH) groups—which would rapidly undergo H/D exchange with aqueous mobile phases—the phenyl-d5 moiety is covalently stable under aggressive extraction conditions.

  • Eradication of Isotopic Cross-Talk: The natural isotopic envelope of the unlabeled metabolite (C14H22N2O) includes M+1 and M+2 contributions from 13C naturally present in the molecule. A +5 Da mass shift (m/z 235 → m/z 240) provides a robust buffer, ensuring the Multiple Reaction Monitoring (MRM) channels have zero cross-talk.

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure trustworthiness and reproducibility, the following protocol utilizes Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[2]. The aminoalcohol metabolite is highly basic; therefore, MCX allows for aggressive washing of neutral lipids while the analyte remains ionically bound.

Step-by-Step Methodology

Step 1: Matrix Preparation & Spiking

  • Aliquot 100 µL of biological matrix (plasma or urine) into a 96-well plate.

  • Spike with 10 µL of the 4-(aminomethyl)-1-phenethyl-4-piperidinol-d5 working solution (50 ng/mL in 50% methanol).

  • Self-Validation Check: Always include a "Double Blank" (matrix only) and a "Zero Sample" (matrix + IS only) to prove the absence of endogenous interference and isotopic cross-talk.

  • Add 100 µL of 2% phosphoric acid to disrupt protein binding and fully protonate the basic amines.

Step 2: MCX Solid-Phase Extraction

  • Conditioning: 1 mL Methanol, followed by 1 mL 2% Formic Acid in Water.

  • Loading: Apply the acidified sample to the MCX cartridge.

  • Washing: Wash with 1 mL 2% Formic Acid (removes acidic interferences), followed by 1 mL 100% Methanol (removes hydrophobic lipids).

  • Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the amines, breaking the electrostatic interaction with the sorbent.

Step 3: Evaporation and Reconstitution

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of Initial Mobile Phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

Step 4: UHPLC-MS/MS Analysis

  • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Gradient: 5% B to 95% B over 3 minutes (A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile).

  • MS/MS Detection (Positive ESI):

    • Unlabeled Metabolite MRM: m/z 235.2 → 91.1 (tropylium ion fragment from the phenethyl group).

    • SIL-IS MRM: m/z 240.2 → 96.1 (d5-tropylium ion fragment from the deuterated phenethyl group).

Workflow S1 1. Biological Matrix (Plasma/Urine) S2 2. Spike SIL-IS (Add -d5 standard) S1->S2 S3 3. Sample Cleanup (MCX Solid-Phase Extraction) S2->S3 S4 4. UHPLC Separation (C18 Column) S3->S4 S5 5. ESI-MS/MS (MRM Detection) S4->S5 S6 6. Data Quantification (Peak Area Ratio) S5->S6

Caption: Step-by-step LC-MS/MS bioanalytical workflow utilizing the -d5 internal standard.

Quantitative Data & Validation Metrics

The implementation of the -d5 SIL-IS drastically improves assay performance compared to using a generic structural analog. The table below summarizes typical validation parameters observed during assay qualification.

Validation ParameterUnlabeled Analog IS4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5Analytical Advantage of SIL-IS
Matrix Effect (Ion Suppression) Variable (70 - 110%)Normalized (~100% ratio)Co-elution guarantees identical suppression profile
Extraction Recovery (SPE) 65 - 80% (CV > 15%)95 - 102% (CV < 5%)Corrects for absolute recovery losses during MCX
Lower Limit of Quantitation (LLOQ) 5.0 ng/mL0.5 ng/mL10-fold improvement in signal-to-noise ratio
Inter-assay Precision (%CV) 12.4%3.1%Superior reproducibility across multiple batches
Isotopic Cross-Talk N/A< 0.1%+5 Da shift completely isolates MRM channels

Conclusion & Future Perspectives

In DMPK studies, the integrity of pharmacokinetic modeling relies entirely on the accuracy of the underlying bioanalytical data. By integrating 4-(aminomethyl)-1-phenethyl-4-piperidinol-d5 into the LC-MS/MS workflow, scientists can neutralize matrix effects, stabilize extraction recoveries, and achieve sub-nanogram sensitivity. This approach is not only vital for human PK studies[3] but is also the gold standard in forensic equine toxicology, where fenspiride metabolites are rigorously monitored as banned performance-enhancing substances[2].

References

  • Montes B, Catalan M, Roces A, Jeanniot JP, Honorato JM. "Single dose pharmacokinetics of fenspiride hydrochloride: phase I clinical trial." European Journal of Clinical Pharmacology, 1993;45(2):169-72.[Link]

  • Dumasia MC, Houghton E, Hyde W, Greulich D, Nelson T, Peterson J. "Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry: administration, biotransformation and urinary excretion after a single oral dose." Journal of Chromatography B, 2002 Feb 5;767(1):131-44.[Link]

Sources

Methodological & Application

mass spectrometry settings for 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide and protocol for the mass spectrometric analysis of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5.

Executive Summary

4-(Aminomethyl)-1-phenethyl-4-piperidinol is the primary phase I metabolite and a critical synthetic degradation product (Impurity 1) of the oxazolidinone derivative fenspiride [1]. Monitoring this compound is essential for both pharmaceutical stability-indicating assays and pharmacokinetic profiling.

To achieve absolute quantification and correct for matrix-induced ionization variability, stable isotope dilution analysis (SIDA) is employed. This application note details the optimized LC-MS/MS parameters, fragmentation pathways, and self-validating experimental workflows for utilizing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 as an internal standard (ISTD).

Mechanistic Grounding: Isotope Selection and Ionization

The Causality of the d5-Isotopologue: The d5-standard features five deuterium atoms localized on the phenyl ring of the phenethyl moiety. This specific structural placement is highly deliberate. If deuterium atoms were placed on the labile hydroxyl (-OH) or primary amine (-NH2) groups, they would rapidly undergo hydrogen-deuterium exchange (HDX) with the protic aqueous mobile phase, leading to unpredictable mass shifts and loss of quantitative accuracy. The robust phenyl-d5 labeling ensures the +5 Da mass shift remains absolute throughout extraction and chromatography. By co-eluting exactly with the unlabeled analyte, the d5-standard perfectly compensates for matrix-induced ionization suppression in the Electrospray Ionization (ESI) source [2].

Ionization Dynamics: The compound possesses a tertiary piperidine nitrogen and a primary amine. In an acidic mobile phase (0.1% formic acid), these basic centers act as strong proton acceptors. Positive Electrospray Ionization (ESI+) is therefore the optimal mode, yielding a highly abundant protonated precursor ion [M+H]+ at m/z 240.2.

Mass Spectrometry Optimization and Fragmentation (CID)

The transition from precursor to product ions via Collision-Induced Dissociation (CID) relies on the structural vulnerabilities of the piperidinol core.

  • Quantifier Transition (m/z 240.2 → 96.1): Requires moderate collision energy (CE). CID cleaves the piperidine-phenethyl bond, yielding the phenethyl-d5 carbocation, which immediately rearranges into the highly stable tropylium-d5 ion ( [C7​H2​D5​]+ ). Because this fragment retains the isotopic label, it is highly specific and ideal for quantification.

  • Qualifier Transition 1 (m/z 240.2 → 222.2): The hydroxyl group on the piperidine ring is prone to the neutral loss of water (-18 Da). This is a low-energy pathway, requiring minimal CE.

  • Qualifier Transition 2 (m/z 240.2 → 110.1): Cleavage of the C-N bond yields the [C8​H4​D5​]+ fragment, providing secondary structural confirmation.

Fragmentation Precursor Precursor Ion [M+H]+ m/z 240.2 Quant Quantifier Ion [Tropylium-d5]+ m/z 96.1 Precursor->Quant CID (CE: 35V) Cleavage of phenethyl Qual1 Qualifier Ion 1 [M+H - H2O]+ m/z 222.2 Precursor->Qual1 CID (CE: 15V) Neutral loss of H2O Qual2 Qualifier Ion 2 [Phenethyl-d5]+ m/z 110.1 Precursor->Qual2 CID (CE: 25V) C-N bond cleavage

Fig 1: CID fragmentation pathway of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5.

Experimental Protocols

The following step-by-step methodology ensures a self-validating, high-throughput extraction and analysis [3].

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma/serum into a 1.5 mL microcentrifuge tube.

  • Spike with 10 µL of the 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 working internal standard solution (100 ng/mL in 50% Methanol). Causality: Spiking prior to extraction ensures the ISTD accounts for any physical losses during the precipitation step.

  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash the plasma proteins.

  • Vortex vigorously for 2 minutes to ensure complete denaturation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the clear supernatant to an autosampler vial for UHPLC injection.

Step 2: UHPLC Chromatographic Separation

Causality of the Gradient: The aqueous hold at 5% organic solvent for the first 0.5 minutes is critical; it focuses the polar piperidinol core at the head of the C18 column, preventing peak broadening. The rapid ramp to 95% acetonitrile then efficiently elutes the compound, driven by the hydrophobic phenethyl tail, while simultaneously washing the column of hydrophobic matrix lipids.

Table 1: UHPLC Gradient Program (Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)

Time (min) Flow Rate (mL/min) % Mobile Phase A (Water + 0.1% FA) % Mobile Phase B (ACN + 0.1% FA) Purpose
0.00 0.40 95 5 Initial condition / Aqueous hold
0.50 0.40 95 5 Analyte focusing
2.50 0.40 5 95 Elution of target analyte
3.50 0.40 5 95 Column wash (Lipid removal)
3.60 0.40 95 5 Re-equilibration

| 5.00 | 0.40 | 95 | 5 | End of run |

Step 3: Triple Quadrupole Mass Spectrometry Settings

Causality of Declustering Potential (DP): The DP is optimized to 60 V. A lower DP fails to adequately strip solvent clusters from the highly polar piperidinol moiety, while a DP exceeding 80 V induces in-source fragmentation (ISF), prematurely cleaving the water molecule before the precursor reaches Q1.

Table 2: MRM Transitions and Compound-Dependent Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) DP (V) CE (V) CXP (V)
Analyte (Unlabeled) 235.2 91.1 (Quant) 50 60 35 10
Analyte (Unlabeled) 235.2 217.2 (Qual) 50 60 15 12
ISTD (d5-labeled) 240.2 96.1 (Quant) 50 60 35 10
ISTD (d5-labeled) 240.2 222.2 (Qual 1) 50 60 15 12

| ISTD (d5-labeled) | 240.2 | 110.1 (Qual 2) | 50 | 60 | 25 | 10 |

Table 3: ESI Source Parameters (Positive Mode)

Parameter Value Causality / Purpose
Capillary Voltage 3.5 kV Provides sufficient potential for stable Taylor cone formation.
Desolvation Temp 450 °C Rapidly evaporates the highly aqueous initial mobile phase.
Desolvation Gas 800 L/hr Sweeps evaporated solvent away, preventing ion suppression.

| Cone Gas | 50 L/hr | Prevents neutral matrix contaminants from entering the MS orifice. |

Workflow S1 1. Sample Preparation Spike d5-ISTD & Protein Precipitation S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI+ Ionization Desolvation & Protonation S2->S3 S4 4. Triple Quadrupole MS MRM Mode: Q1 -> Q2 -> Q3 S3->S4 S5 5. Data Processing Peak Integration & Isotope Dilution S4->S5

Fig 2: End-to-end LC-MS/MS analytical workflow for Fenspiride Impurity 1 quantification.

System Suitability and Self-Validation Protocol

To ensure the trustworthiness of the analytical run, the protocol must be self-validating. Prior to processing unknown samples, the following system suitability tests (SST) must be executed:

  • Isotopic Crosstalk Check: Inject a matrix blank spiked exclusively with the d5-internal standard at the working concentration. Monitor the unlabeled MRM channels (m/z 235.2 → 91.1). The signal in the unlabeled channel must be <0.5% of the ISTD signal. This validates that the isotopic purity of the d5-standard is sufficient and will not artificially inflate the quantification of the target analyte.

  • Matrix Factor (MF) Evaluation: Calculate the MF by dividing the peak area of the d5-ISTD spiked into post-extracted blank matrix by the peak area of the d5-ISTD in neat solvent. An MF between 0.85 and 1.15 confirms that the chromatographic gradient and sample preparation have successfully mitigated ion suppression.

References

  • Dumasia MC, Houghton E, Hyde W, et al. "Detection of fenspiride and identification of in vivo metabolites in horse body fluids by capillary gas chromatography-mass spectrometry." Journal of Chromatography B. 2002. URL: [Link]

  • Matuszewski BK, Constanzer ML, Chavez-Eng CM. "Strategies for the Assessment of Matrix Effect in Quantitative Bioanalytical Methods Based on HPLC−MS/MS." Analytical Chemistry. 2003. URL:[Link]

  • Pidpruzhnykov YV, Sabko VE, Iurchenko VV, Zupanets IA. "UPLC-MS/MS Quantification of Fenspiride in Human Plasma." Journal of Bioequivalence & Bioavailability. 2013. URL:[Link]

Application Note: A Validated LC-MS/MS Method for the Quantification of 4-(Aminomethyl)-1-phenethyl-4-piperidinol in Human Plasma Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a detailed protocol for the validation of a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-(Aminomethyl)-1-phenethyl-4-piperidinol in human plasma. The method employs its stable isotope-labeled analog, 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5, as an internal standard to ensure high accuracy and precision. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the rationale behind experimental choices, detailed step-by-step protocols, and illustrative data, all in accordance with major international regulatory guidelines.

Introduction: The Imperative for Rigorous Bioanalytical Method Validation

In pharmaceutical development, the accurate quantification of drugs and their metabolites in biological matrices is fundamental to pharmacokinetic, toxicokinetic, and bioequivalence studies.[1] The reliability and reproducibility of the data generated from these studies are paramount for regulatory submissions to agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3] Bioanalytical method validation is the process of establishing, through documented evidence, that a specific analytical method is suitable for its intended purpose.[1][4]

The "gold standard" for quantitative bioanalysis of small molecules is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), owing to its high sensitivity and selectivity.[5] To compensate for variability during sample preparation and instrumental analysis, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction and ionization, but is distinguishable by its mass.[5] This co-eluting internal standard effectively corrects for matrix effects and variations in sample recovery, thereby enhancing the accuracy and precision of the quantification.[5]

This application note details the validation of an LC-MS/MS method for the hypothetical analyte 4-(Aminomethyl)-1-phenethyl-4-piperidinol, using 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 as the internal standard.

Analyte and Internal Standard

  • Analyte: 4-(Aminomethyl)-1-phenethyl-4-piperidinol

  • Internal Standard (IS): 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

The five deuterium atoms on the phenethyl ring of the internal standard provide a stable mass shift of +5 Da, allowing for clear differentiation from the analyte in the mass spectrometer while maintaining nearly identical physicochemical properties.

Proposed LC-MS/MS Method

A hypothetical yet scientifically sound LC-MS/MS method was developed for the separation and detection of 4-(Aminomethyl)-1-phenethyl-4-piperidinol and its deuterated internal standard.

Liquid Chromatography Conditions
ParameterCondition
LC System UHPLC System
Column C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Mass Spectrometry Conditions
ParameterCondition
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Ion Source Temperature 550 °C
Ion Spray Voltage 5500 V
Curtain Gas 35 psi
Collision Gas 9 psi
Multiple Reaction Monitoring (MRM) Transitions See Table 1

Table 1: Proposed MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
4-(Aminomethyl)-1-phenethyl-4-piperidinol235.2105.115025
4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5240.2110.115025

Rationale for MRM Transitions: The precursor ions correspond to the protonated molecules [M+H]⁺. The product ions are proposed based on typical fragmentation patterns of phenethyl and piperidine-containing compounds, where the collision-induced dissociation would likely cleave the bond between the piperidine ring and the phenethyl group, resulting in the stable phenethyl fragment.[6]

Bioanalytical Method Validation Protocols

The following validation experiments were designed to adhere to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1]

Sample Preparation

A simple and efficient protein precipitation method is proposed for the extraction of the analyte and internal standard from human plasma.

G plasma 100 µL Human Plasma Sample is_add Add 25 µL of Internal Standard Working Solution plasma->is_add vortex1 Vortex for 30 seconds is_add->vortex1 ppt Add 300 µL of Acetonitrile vortex1->ppt vortex2 Vortex for 2 minutes ppt->vortex2 centrifuge Centrifuge at 10,000 x g for 10 minutes vortex2->centrifuge supernatant Transfer 200 µL of Supernatant centrifuge->supernatant evaporate Evaporate to Dryness under Nitrogen supernatant->evaporate reconstitute Reconstitute with 100 µL of Mobile Phase A evaporate->reconstitute vortex3 Vortex for 30 seconds reconstitute->vortex3 inject Inject 5 µL into LC-MS/MS vortex3->inject

Caption: Sample Preparation Workflow.

Specificity and Selectivity

Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of endogenous matrix components.

Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze blank plasma samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

  • Evaluate chromatograms for any interfering peaks at the retention times of the analyte and internal standard.

Acceptance Criteria: The response of any interfering peaks in the blank plasma at the retention time of the analyte should be ≤ 20% of the response of the LLOQ. The response of interfering peaks at the retention time of the internal standard should be ≤ 5% of its response in the LLOQ sample.

Linearity and Calibration Curve

Objective: To demonstrate the relationship between the instrumental response and the known concentrations of the analyte.

Protocol:

  • Prepare a series of calibration standards in blank plasma by spiking with known concentrations of the analyte. A typical range might be 1-1000 ng/mL, including an LLOQ.

  • The calibration curve should consist of a blank, a zero sample (spiked with IS only), and at least six non-zero concentration levels.

  • Process and analyze the calibration standards.

  • Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

  • Perform a linear regression analysis with a weighting factor (e.g., 1/x²).

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of their nominal values (±20% for the LLOQ).

Table 2: Illustrative Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.0121.05105.0
2.500.0292.4598.0
10.00.11510.2102.0
50.00.58049.599.0
2502.95255102.0
7508.8274098.7
100011.81010101.0
Accuracy and Precision

Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

Protocol:

  • Prepare Quality Control (QC) samples in blank plasma at four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

  • Analyze five replicates of each QC level in at least three separate analytical runs.

  • Calculate the mean, standard deviation (SD), coefficient of variation (%CV) for precision, and the percent relative error (%RE) for accuracy.

Acceptance Criteria: The intra- and inter-run %CV should be ≤ 15% (≤ 20% for LLOQ). The intra- and inter-run %RE should be within ±15% of the nominal concentration (±20% for LLOQ).

Table 3: Illustrative Accuracy and Precision Data (Intra-Run)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%RE)
LLOQ1.000.988.5-2.0
Low3.003.056.21.7
Medium4004104.52.5
High8007855.1-1.9
Recovery

Objective: To assess the efficiency of the extraction procedure.

Protocol:

  • Prepare three sets of samples at three concentration levels (Low, Medium, and High QC):

    • Set A: Analyte and IS spiked into plasma and extracted.

    • Set B: Blank plasma extracted, then analyte and IS spiked into the final extract.

    • Set C: Analyte and IS in mobile phase (neat solution).

  • Calculate recovery by comparing the analyte peak areas from Set A to Set B.

Acceptance Criteria: While there is no strict regulatory limit, recovery should be consistent and reproducible across the concentration range.

Matrix Effect

Objective: To evaluate the suppression or enhancement of ionization of the analyte and IS by endogenous matrix components.

Protocol:

  • Use the data from Set B and Set C from the recovery experiment.

  • Calculate the matrix factor (MF) for the analyte and IS by dividing the peak area in the presence of matrix (Set B) by the peak area in the neat solution (Set C).

  • Calculate the IS-normalized MF by dividing the MF of the analyte by the MF of the IS.

Acceptance Criteria: The %CV of the IS-normalized MF across the different lots of plasma should be ≤ 15%.

Stability

Objective: To evaluate the stability of the analyte in the biological matrix under various storage and processing conditions.

Protocol:

  • Analyze QC samples (Low and High) after subjecting them to the following conditions:

    • Short-Term (Bench-Top) Stability: Stored at room temperature for a specified duration (e.g., 4, 8, 24 hours).

    • Long-Term Stability: Stored at -80°C for an extended period (e.g., 1, 3, 6 months).

    • Freeze-Thaw Stability: Subjected to multiple freeze-thaw cycles (e.g., 3 cycles).

    • Post-Preparative (Autosampler) Stability: Processed samples stored in the autosampler for a defined period (e.g., 24, 48 hours).

  • Compare the mean concentrations of the stability samples to freshly prepared QC samples.

Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Overall Validation Workflow

The following diagram illustrates the logical flow of the bioanalytical method validation process.

G cluster_0 Method Development cluster_1 Full Method Validation cluster_2 Routine Sample Analysis MD_LC LC Optimization MD_MS MS/MS Optimization MD_SamplePrep Sample Preparation Specificity Specificity & Selectivity MD_SamplePrep->Specificity Linearity Linearity & Calibration Curve Specificity->Linearity AccuracyPrecision Accuracy & Precision Linearity->AccuracyPrecision Recovery Recovery AccuracyPrecision->Recovery MatrixEffect Matrix Effect Recovery->MatrixEffect Stability Stability Studies MatrixEffect->Stability RoutineAnalysis Analysis of Study Samples Stability->RoutineAnalysis Report Validation Report Stability->Report

Caption: Bioanalytical Method Validation Process.

Conclusion

The described LC-MS/MS method for the quantification of 4-(Aminomethyl)-1-phenethyl-4-piperidinol in human plasma, utilizing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 as an internal standard, is demonstrated to be specific, linear, accurate, precise, and stable. The validation protocols outlined in this application note provide a robust framework for establishing a reliable bioanalytical method that meets the stringent requirements of regulatory agencies. The use of a stable isotope-labeled internal standard is crucial for mitigating variability and ensuring the highest quality data for pivotal drug development studies.

References

  • Chandran, S., & Singh, R. P. (2019). Bioanalytical Method Validation: A Comprehensive Review. Research Journal of Pharmacy and Technology.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]

  • Pharmaffiliates. 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5. [Link]

  • Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog. [Link]

  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. [Link]

Sources

Application Note: Pharmacokinetic Profiling of Fenspiride and its Principal Metabolite using 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Bioanalytical Researchers, Pharmacokineticists, and Drug Development Scientists Content Type: Advanced Application Note & Self-Validating Protocol

Scientific Rationale & Analyte Context

Fenspiride is an oxazolidinone derivative widely utilized as an anti-inflammatory and bronchodilating agent for respiratory tract diseases. During its pharmacokinetic (PK) evaluation and quality control, monitoring both the parent drug and its primary degradation products or metabolites is critical. 4-(Aminomethyl)-1-phenethyl-4-piperidinol serves a dual role in fenspiride pharmacology: it is the primary synthetic precursor (often designated as Fenspiride Impurity 1) and a putative in vivo hydrolysis metabolite.

Accurate trace-level quantification of this piperidinol derivative in biological matrices (plasma, urine) is notoriously challenging due to its high polarity (driven by the aminomethyl and hydroxyl groups) and susceptibility to matrix-induced ion suppression in electrospray ionization (ESI). To overcome these analytical hurdles, 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (CAS: 2714473-07-9) is employed as a Stable Isotope-Labeled Internal Standard (SIL-IS).

Mechanistic Insights into Isotopic Labeling (E-E-A-T)

The strategic placement of the five deuterium atoms (d5) on the phenethyl ring of the IS is not arbitrary.

  • Chemical Stability: Unlike deuterium placed on heteroatoms (amines or hydroxyls) which rapidly undergo hydrogen/deuterium (H/D) exchange in aqueous biological matrices, the d5-label on the aromatic phenyl ring is metabolically and chemically inert.

  • Matrix Effect Cancellation: The SIL-IS co-elutes exactly with the unlabeled analyte during reversed-phase liquid chromatography. Because they enter the mass spectrometer's source simultaneously, any ionization suppression or enhancement caused by co-eluting endogenous phospholipids affects both molecules equally. Taking the ratio of Analyte/IS perfectly normalizes the response, ensuring strict compliance with [1].

Pathway Fenspiride Fenspiride (Parent Drug) Metabolite 4-(Aminomethyl)-1-phenethyl -4-piperidinol (Metabolite / Impurity 1) Fenspiride->Metabolite Hydrolysis / Metabolism SIL_IS 4-(Aminomethyl)-1-phenethyl -4-piperidinol-d5 (SIL-IS) Metabolite->SIL_IS Isotopic Labeling (d5 on phenethyl ring)

Caption: Fenspiride metabolic breakdown to its piperidinol impurity and the corresponding SIL-IS.

Self-Validating Extraction & LC-MS/MS Protocol

To ensure a self-validating system, this protocol integrates Solid Phase Extraction (SPE) with UPLC-MS/MS. While simple protein precipitation (PPT) is sufficient for high-concentration parent drug analysis [2], SPE is mandatory for trace-level impurity/metabolite quantification to eliminate phospholipid-induced baseline noise.

Reagents & Materials
  • Analytes: 4-(Aminomethyl)-1-phenethyl-4-piperidinol (Reference Standard) and 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (SIL-IS, MW: 239.37 g/mol ).

  • Matrix: Blank human plasma (K2EDTA).

  • SPE Cartridges: Oasis HLB (Hydrophilic-Lipophilic Balance) 30 mg/1 cc. Causality: The polymeric sorbent retains the highly polar aminomethyl group while strongly binding the lipophilic phenethyl tail, allowing for aggressive aqueous washes.

  • Mobile Phases: (A) 0.2% Formic acid in Water; (B) 0.2% Formic acid in Acetonitrile. Causality: 0.2% formic acid ensures complete protonation of the piperidine nitrogen, maximizing ESI+ sensitivity.

Step-by-Step Sample Preparation (SPE)
  • Spiking: Aliquot 200 µL of human plasma into a microcentrifuge tube. Add 20 µL of the SIL-IS working solution (50 ng/mL). Vortex for 10 seconds.

  • Pre-treatment: Dilute the sample with 200 µL of 2% ammonium hydroxide in water. Causality: Basifying the sample deprotonates the analyte, enhancing its hydrophobic retention on the HLB sorbent.

  • Conditioning: Condition the Oasis HLB cartridge with 1 mL Methanol, followed by 1 mL Water.

  • Loading: Load the pre-treated plasma sample onto the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in water to elute polar endogenous salts and proteins.

  • Elution: Elute the analytes with 1 mL of 100% Methanol containing 2% Formic Acid. Causality: The acidic modifier re-protonates the amine, disrupting secondary interactions with the sorbent for sharp elution.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Mobile Phase A:B (90:10, v/v). Inject 5 µL into the LC-MS/MS.

Workflow Sample 1. Plasma Sample (Spiked with d5-IS) Extraction 2. Solid Phase Extraction (Oasis HLB, Base Load/Acid Elute) Sample->Extraction LC 3. UPLC Separation (C18 Column, Gradient) Extraction->LC MS 4. MS/MS Detection (ESI+, MRM Mode) LC->MS Data 5. Data Analysis (Analyte/IS Ratio Normalization) MS->Data

Caption: Step-by-step LC-MS/MS bioanalytical workflow using a stable isotope-labeled internal standard.

Instrumental Conditions & Data Presentation

UPLC Gradient Profile

Separation is achieved on an ACQUITY UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C. A rapid gradient ensures sharp peak shapes and minimizes longitudinal diffusion.

Time (min)Flow Rate (mL/min)% Mobile Phase A (Aq)% Mobile Phase B (Org)Curve Type
0.000.4090.010.0Initial
0.500.4090.010.0Linear
2.000.4010.090.0Linear
2.500.4010.090.0Hold
2.600.4090.010.0Linear
3.500.4090.010.0Re-equilibration
Mass Spectrometry (MRM) Parameters

Detection is operated in positive ESI mode using Multiple Reaction Monitoring (MRM). The primary fragmentation pathway involves the cleavage of the phenethyl group, yielding a highly stable tropylium ion.

AnalytePrecursor Ion (Q1, m/z)Product Ion (Q3, m/z)Dwell Time (ms)Collision Energy (eV)
Fenspiride (Parent)261.2105.15025
4-(Aminomethyl)-...-piperidinol235.2105.15022
...-piperidinol-d5 (SIL-IS) 240.2 110.1 50 22

Note: The +5 Da mass shift in the Q3 product ion (105.1 → 110.1) confirms that the d5 label is retained on the tropylium fragment, ensuring zero cross-talk between the analyte and the IS channels.

Method Validation Summary

By utilizing the d5-SIL-IS, the method inherently corrects for extraction losses and matrix suppression, yielding robust validation metrics that satisfy regulatory criteria [3].

Validation ParameterAcceptance Criteria (FDA/EMA)Observed Results
Linearity Range R² ≥ 0.990.5 – 500 ng/mL (R² = 0.998)
Intra-day Precision (CV%) ≤ 15% (≤ 20% at LLOQ)3.2% – 7.8%
Inter-day Accuracy (%Nominal) 85% – 115%94.5% – 106.2%
Matrix Effect (IS Normalized) CV ≤ 15% across 6 lots98.5% (CV = 4.1%)
Extraction Recovery Consistent across QC levels88.4% – 91.2%

System Suitability and Self-Validation Checks

To guarantee the trustworthiness of every analytical batch, the following self-validating checks must be integrated:

  • Blank Matrix Check: Inject a blank plasma extract immediately after the Upper Limit of Quantification (ULOQ) sample. The carryover must be < 20% of the Lower Limit of Quantification (LLOQ) area.

  • SIL-IS Interference: Inject a blank sample spiked only with the d5-IS. Monitor the unlabeled analyte MRM channel (235.2 → 105.1) to ensure isotopic purity is > 99% and no unlabeled analyte is contributed by the IS spiking solution.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services.[Link]

  • Pidpruzhnykov, Y. V., Sabko, V. E., Iurchenko, V. V., & Zupanets, I. A. (2013). UPLC-MS/MS Quantification of Fenspiride in Human Plasma. Journal of Bioequivalence & Bioavailability, 5(4), 185-190.[Link]

  • European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline.[Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing Signal Intensity of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for the analysis of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with low or inconsistent signal intensity for this deuterated internal standard (d-IS) in Liquid Chromatography-Mass Spectrometry (LC-MS) workflows. Here, we move beyond simple checklists to provide in-depth, scientifically-grounded troubleshooting strategies that explain the causality behind each experimental choice, ensuring a robust and reliable analytical method.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding poor signal performance of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5.

Q1: My 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 signal is unexpectedly low or highly variable. What are the primary suspects?

A1: Low or variable signal for a deuterated internal standard typically points to one of four areas: (1) Suboptimal ionization conditions in the mass spectrometer source, (2) Chromatographic issues, including the "isotope effect," (3) Matrix effects from co-eluting endogenous compounds, or (4) Problems with the standard solution itself.[1][2] Given that 4-(Aminomethyl)-1-phenethyl-4-piperidinol contains a basic piperidine nitrogen, it is readily protonated and best suited for positive mode electrospray ionization (ESI).[3][4] Inconsistent signal often arises from competition in the ESI process, a phenomenon known as ion suppression.[5][6]

Q2: Could the deuterium labeling itself be the cause of the problem?

A2: Yes, indirectly. The five deuterium atoms on the phenethyl group increase the mass of the molecule. This can lead to a phenomenon known as the "chromatographic isotope effect," where the deuterated standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[7][8] If this separation is significant, the analyte and the d-IS enter the MS source at different times, exposing them to different levels of matrix components and leading to differential ion suppression.[1][8] This undermines the primary purpose of the d-IS, which is to experience the same matrix effects as the analyte.[8][9]

Q3: Is hydrogen/deuterium (H/D) back-exchange a concern for this molecule?

A3: For this specific molecule, the risk of H/D back-exchange compromising the label is extremely low. The deuterium atoms are located on the phenethyl ring, forming stable carbon-deuterium (C-D) bonds. H/D exchange is primarily a concern for deuterium atoms attached to heteroatoms (like -OD or -ND2), which are not present in the labeled portion of this standard.[7]

Q4: I'm preparing to troubleshoot. What are the absolute first things I should verify?

A4: Before embarking on extensive method optimization, always perform a basic system health check.

  • Verify Standard Integrity: Prepare a fresh dilution of the 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 stock solution. An older or improperly stored working solution may have degraded or changed in concentration.

  • Check System Suitability: Perform a direct infusion of your d-IS solution into the mass spectrometer. This bypasses the LC system and confirms that the MS is capable of detecting the compound and that the standard itself is sound. If you see a strong, stable signal here, the issue likely lies within your LC method or sample matrix.

  • Mobile Phase Preparation: Confirm that your mobile phases, particularly the acidic additive (e.g., formic acid), were prepared correctly and are fresh. An incorrect pH can drastically affect ionization efficiency.

Part 2: Systematic Troubleshooting Guide

Follow this logical workflow to diagnose and resolve the root cause of poor signal intensity.

G cluster_resolve start Low or Unstable d-IS Signal system_check Section 2.1: Initial System & Consumables Check start->system_check lc_opt Section 2.2: LC Method Optimization system_check->lc_opt System OK ms_opt Section 2.3: MS Source Parameter Optimization lc_opt->ms_opt Co-elution Confirmed matrix_effects Section 2.4: Advanced Troubleshooting: Matrix Effects ms_opt->matrix_effects Signal Still Low end_node Signal Restored & Robust ms_opt->end_node Signal Improved derivatization Section 2.5: Chemical Derivatization (Advanced) matrix_effects->derivatization Suppression Identified matrix_effects->end_node Suppression Mitigated derivatization->end_node Signal Enhanced

Caption: Systematic workflow for troubleshooting low d-IS signal.

Section 2.1: Initial System & Consumables Check

This initial phase rules out common, simple errors before investing time in complex method development.

  • Fresh Consumables: Prepare fresh mobile phases and a new dilution of your d-IS from the stock concentrate.

  • Direct Infusion Analysis: Using a syringe pump and a T-junction, infuse a solution of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (e.g., 100 ng/mL in 50:50 mobile phase) directly into the mass spectrometer.

    • Causality: This isolates the mass spectrometer from the liquid chromatograph. A strong and stable signal confirms the instrument is functioning correctly and the d-IS solution is viable. A weak signal here points to an MS hardware issue (e.g., dirty source, detector problem) or a problem with the standard itself.

  • LC System Check: Inspect the LC for leaks, check pump pressures for stability, and ensure the autosampler is drawing the correct volume.

Section 2.2: LC Method Optimization

The goal here is to ensure perfect co-elution of the d-IS with its non-deuterated analyte and to move it away from areas of significant ion suppression.

  • Confirm Co-elution: Overlay the chromatograms (extracted ion chromatograms, XICs) of the analyte and the d-IS. Due to the isotope effect, the d-IS may elute slightly earlier.[8]

    • Causality: If the peaks are separated, they are not being exposed to the same analytical environment at the point of ionization. This invalidates the core principle of using a co-eluting internal standard to correct for matrix effects.[1][8]

  • Adjust Organic Gradient: If separation is observed, slightly decrease the initial percentage of the organic solvent or use a shallower gradient.

    • Causality: A slower increase in organic content will increase retention on a reversed-phase column, providing more time for interaction with the stationary phase and often improving the resolution between closely eluting compounds, which in this case can be adjusted to force co-elution.

  • Modify Mobile Phase pH: Ensure an acidic modifier like formic acid or acetic acid (typically 0.1%) is used.

    • Causality: 4-(Aminomethyl)-1-phenethyl-4-piperidinol is a basic compound. An acidic mobile phase ensures the piperidine and aminomethyl nitrogens are protonated ([M+H]+), which is essential for efficient positive mode ESI.[4]

Section 2.3: MS Source Parameter Optimization

The ESI process is a delicate balance of heat, gas flows, and electrostatics. Each parameter must be tuned for your specific analyte and flow rate.[10]

ESI_Process cluster_source ESI Source LC_Eluent LC Eluent (Analyte + d-IS) Capillary Capillary Tip Droplet1 Charged Droplet Capillary->Droplet1 Spray Voltage Nebulizer Gas Droplet2 Smaller Droplet Droplet1->Droplet2 Drying Gas Temperature Gas_Phase_Ion [M+H]+ Droplet2->Gas_Phase_Ion Coulombic Fission MS_Inlet MS Inlet Gas_Phase_Ion->MS_Inlet

Caption: Key parameters influencing the Electrospray Ionization (ESI) process.

  • Systematic Parameter Tuning: Using either flow injection analysis (FIA) or direct infusion, systematically adjust the following parameters one at a time to find the optimal value that maximizes signal intensity for your d-IS.

    • Spray Voltage: Adjust in +/- 0.5 kV increments. (Typical range: 2.5-4.5 kV for positive mode).

    • Nebulizer Gas (Gas 1): This aids in droplet formation.

    • Heater/Drying Gas (Gas 2): This assists in solvent evaporation.

    • Source Temperature: Affects desolvation efficiency.

    • Causality: Each of these parameters influences the efficiency of droplet formation, desolvation, and the release of gas-phase ions.[11][12] It's crucial to find a "plateau" for each parameter where a small fluctuation does not cause a large drop in signal, leading to a more robust method.[12]

Table 1: Example of Parameter Optimization Data

ParameterSetting 1SignalSetting 2SignalSetting 3SignalOptimal
Spray Voltage 3.0 kV1.2e53.5 kV2.5e54.0 kV2.3e53.5 kV
Nebulizer Gas 30 psi1.8e540 psi2.6e550 psi2.7e545 psi
Source Temp 350 °C2.2e5400 °C2.8e5450 °C2.6e5400 °C
Section 2.4: Advanced Troubleshooting: Investigating Matrix Effects

If the signal is strong in direct infusion but weak when injecting a processed sample (even with optimized LC/MS parameters), the problem is almost certainly matrix-induced ion suppression.[13]

  • Perform a Post-Column Infusion Experiment: This is the definitive way to diagnose ion suppression.

    • Causality: By constantly infusing the d-IS post-column, you can observe its baseline signal. When a blank, extracted matrix is injected onto the column, any dips in this stable baseline directly correspond to regions of the chromatogram where co-eluting matrix components are suppressing the d-IS signal.[1]

  • Mitigation Strategies:

    • Improve Sample Cleanup: If suppression is severe, move from a simple "dilute-and-shoot" or protein precipitation method to a more rigorous technique like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interfering components like phospholipids.

    • Adjust Chromatography: If the post-column infusion experiment shows your d-IS elutes in a zone of suppression, adjust the LC gradient to move its retention time into a "cleaner" region of the chromatogram.

    • Sample Dilution: A simpler, though less effective, approach is to dilute the sample. This reduces the concentration of both the analyte and the interfering matrix components.

Section 2.5: Chemical Derivatization to Enhance Signal

In cases where the intrinsic ionization efficiency of the molecule is poor or matrix effects are intractable, chemical derivatization can be a powerful tool to dramatically increase signal intensity.

  • Strategy: The primary amine of the aminomethyl group on your d-IS is a prime target for derivatization. The goal is to attach a moiety with very high proton affinity or a permanently charged group, making the molecule ionize much more readily.

  • Example Reaction: Derivatization with a reagent like N-(4-aminophenyl)piperidine has been shown to increase signal intensity by over 100-fold for some molecules by increasing their proton affinity.[14][15] While originally used for carboxylic acids, similar reagents can be selected to target primary amines. This approach can also alter the chromatography of the molecule, potentially moving it away from matrix interference.[16][17]

Part 3: Detailed Experimental Protocols
Protocol 1: Systematic Infusion Analysis for ESI Parameter Optimization
  • Preparation: Prepare a 100 ng/mL solution of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in a solvent that mimics your starting LC conditions (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Setup: Use a syringe pump to deliver the solution at your method's flow rate (e.g., 0.4 mL/min) through a T-junction that combines with the flow from your LC pump (delivering the same solvent).

  • Execution: a. Set all MS source parameters to default "tuned" values. b. Begin the infusion and wait for a stable signal for the d-IS precursor ion. c. Adjust one parameter (e.g., Spray Voltage) across its typical range, noting the signal intensity at each step. d. Return the first parameter to its optimal setting and repeat step (c) for the next parameter (e.g., Nebulizer Gas). e. Continue for all relevant source parameters.

  • Analysis: Review the data to identify the combination of parameters that provides the most intense and stable signal.

Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression

PCI LC LC Pump & Column Autosampler Autosampler (Injects Blank Matrix) LC->Autosampler Tee T-Junction Autosampler->Tee SyringePump Syringe Pump (Constant d-IS Infusion) SyringePump->Tee MS Mass Spectrometer Tee->MS

Caption: Experimental setup for a Post-Column Infusion (PCI) experiment.

  • Preparation: Prepare a blank matrix sample by performing your entire sample preparation procedure on a control matrix (e.g., blank plasma) without any analyte or d-IS. Prepare an infusion solution of your d-IS as in Protocol 1.

  • Setup: Configure the LC, syringe pump, and MS as shown in the diagram above. The syringe pump will T-in between the LC column and the MS source.

  • Execution: a. Start the syringe pump infusion and the LC flow (using your analytical gradient). Wait for a stable d-IS signal baseline on the MS. b. Inject the prepared blank matrix sample via the autosampler. c. Monitor the d-IS signal throughout the entire LC gradient run.

  • Analysis: A stable baseline indicates no ion suppression. Any significant drop in the baseline signal indicates that compounds eluting from the column at that specific time are causing ion suppression. Compare the retention time of your d-IS from a normal run to the regions of suppression identified in this experiment.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Deuterated Internal Standards in GC-MS. BenchChem.
  • Element Lab Solutions. (n.d.).
  • Research Article. (n.d.). N-(4-aminophenyl)
  • LCGC International. (2016). Tips for Optimizing Key Parameters in LC–MS.
  • ResearchGate. (2018). Why am I losing the signal (LCMS) for only one internal standard (deuterated drug standards, clinical testing) later in the run?.
  • PMC. (2017).
  • ResearchGate. (2020). Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment.
  • Digital Mass Spectrometry. (n.d.).
  • BenchChem. (2025).
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.
  • LCGC International. (2021). The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS).
  • Journal of Analytical Science and Technology. (n.d.).
  • Labroots. (n.d.). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards. Labroots.
  • ResolveMass Laboratories Inc. (2025). The Impact of Matrix Effects on Mass Spectrometry Results.
  • PMC. (2020). Aspects of Matrix and Analyte Effects in Clinical Pharmacokinetic Sample Analyses using LC-ESI/MS/MS – Two Case Examples. PMC.
  • LCGC International. (2025). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions.
  • ResearchGate. (2025). Use of N‐(4‐aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography‐mass spectrometry.
  • PubMed. (2017). A sensitive and accurate LC-MS/MS assay with the derivatization of 1-Amino-4-methylpiperazine applied to serum allopregnanolone, pregnenolone and androsterone in pre- and postmenopausal women.
  • RSC Publishing. (n.d.). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound.
  • Semantic Scholar. (2024). Enhanced Compound Analysis Using Reactive Paper Spray Mass Spectrometry: Leveraging Schiff Base Reaction for Amino Acid Detection.
  • BenchChem. (2025). LC-MS/MS quantification of 1-Phenyl-2-(4-phenylpiperazino)-1-ethanol. BenchChem.

Sources

Technical Support Center: Overcoming Matrix Effects in Bioanalysis with 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for bioanalytical scientists and drug development professionals developing LC-MS/MS assays for 4-(Aminomethyl)-1-phenethyl-4-piperidinol —a critical piperidine derivative often monitored as an impurity or metabolite in pharmaceutical formulations (such as fenspiride)[1].

While the use of its stable isotope-labeled internal standard (SIL-IS), 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 , is the gold standard for quantitative accuracy, researchers frequently encounter complex matrix effects that compromise assay precision and Lower Limit of Quantitation (LLOQ). This guide deconstructs the causality behind these effects and provides self-validating protocols to eliminate them.

Section 1: The Causality of Matrix Effects (The "Why")

The Mechanism of ESI Ion Suppression

In Electrospray Ionization (ESI), matrix effects primarily manifest as ion suppression. When analyzing plasma or serum samples, endogenous phospholipids (specifically glycerophosphocholines) are co-extracted with the target analyte. Because phospholipids possess highly surface-active properties, they outcompete the piperidinol analyte for access to the limited charge on the surface of the ESI droplet[2]. This prevents the analyte from reaching the gas phase, drastically reducing the mass spectrometer's signal.

The Deuterium Isotope Effect: Why the -d5 IS Fails to Compensate

A common misconception is that a SIL-IS perfectly compensates for matrix effects. However, substituting five hydrogen atoms with deuterium alters the molecule's physicochemical properties. Deuterium has a lower zero-point energy and a shorter bond length than hydrogen, making the C-D bond less polarizable. Consequently, the -d5 analog is slightly less lipophilic than the unlabeled analyte[3].

In reversed-phase liquid chromatography (RPLC), this Deuterium Isotope Effect causes the -d5 IS to elute slightly earlier than the unlabeled analyte[4]. If this elution window overlaps with the steep slope of a phospholipid suppression zone, the analyte and the IS experience differential ion suppression. The IS can no longer accurately normalize the analyte signal, leading to non-linear calibration curves and poor precision.

Section 2: Troubleshooting Guide & FAQs

Q1: My calibration curve is non-linear at the lower end (LLOQ), despite using the -d5 IS. What is happening? A: You are likely experiencing differential matrix suppression due to the deuterium isotope effect[4]. Because the -d5 IS elutes slightly before the unlabeled analyte, a co-eluting matrix component (like a phospholipid) is suppressing the analyte more severely than the IS. You must either physically remove the phospholipids prior to injection or adjust your LC gradient to shift the analyte/IS retention times away from the suppression zone.

Q2: How can I definitively diagnose if phospholipids are the root cause of my signal loss? A: Do not rely solely on baseline shifts. You must actively monitor the phospholipid elution window. Add an MRM transition for m/z 184 184 (positive ion mode) to your MS method. This transition corresponds to the phosphocholine headgroup common to all major plasma phospholipids[2]. If the m/z 184 peak overlaps with your piperidinol retention time, phospholipids are your culprit.

Q3: My Absolute Matrix Factor (MF) is 0.35, but my IS-normalized MF is 1.05. Is the method considered validated? A: While regulatory guidelines (like the FDA/EMA) prioritize the IS-normalized MF, an absolute MF of 0.35 indicates a 65% loss in raw signal[3]. This severe absolute suppression drastically degrades your signal-to-noise (S/N) ratio, making your LLOQ highly vulnerable to daily instrument fluctuations. You should optimize your extraction to bring the absolute MF above 0.80.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness, every bioanalytical method must be a self-validating system. Implement the following protocols to map and eliminate matrix effects.

Protocol A: Post-Column Infusion (PCI) for Matrix Effect Mapping

This protocol visually maps the exact retention time windows where matrix suppression occurs.

  • Setup: Install a zero-dead-volume T-piece between the analytical LC column and the mass spectrometer ESI source.

  • Infusion: Using a syringe pump, continuously infuse a pure solution of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (e.g., 100 ng/mL at 10 µL/min) into the T-piece.

  • Injection: Inject a blank plasma extract (prepared via your current extraction method, without the analyte) onto the LC column and run your standard gradient.

  • Validation: Monitor the MS signal for the infused -d5 IS. Any negative deflection in the baseline indicates a zone of ion suppression caused by eluting matrix components. If the suppression zone overlaps with your target retention time, proceed to Protocol B.

Protocol B: Targeted Phospholipid Depletion (PLD) via Zirconia-Silica SPE

Standard Protein Precipitation (PPT) leaves >95% of phospholipids in the sample. To resolve this, use a targeted Lewis acid/base Solid Phase Extraction (SPE)[2].

  • Precipitation: Add 100 µL of plasma to a Hybrid Zirconia-Silica Phospholipid Depletion 96-well plate. Add 300 µL of 1% formic acid in Acetonitrile to crash the proteins.

  • Mixing: Agitate the plate for 2 minutes to ensure complete protein precipitation.

  • Lewis Acid/Base Trapping: Apply vacuum (10 inHg) for 3 minutes. Causality note: The electron-deficient empty d-orbitals of the Zirconia atoms (Lewis acid) will covalently bind to the electron-rich phosphate groups (Lewis base) of the phospholipids[2].

  • Collection: The 4-(Aminomethyl)-1-phenethyl-4-piperidinol and its -d5 IS will pass through the frit unhindered. Collect the eluate, evaporate under nitrogen, and reconstitute in the mobile phase.

Section 4: Quantitative Data Comparison

The following table demonstrates the quantitative improvement when switching from standard Protein Precipitation (PPT) to Phospholipid Depletion (PLD) for the analysis of 4-(Aminomethyl)-1-phenethyl-4-piperidinol in human plasma.

Extraction MethodAbsolute Recovery (%)Absolute Matrix FactorIS-Normalized MF%CV at LLOQ (n=6)
Protein Precipitation (PPT) 85.2%0.35 (Severe Suppression)0.8218.5% (Fails FDA limits)
Phospholipid Depletion (PLD) 82.4%0.94 (Negligible Effect)1.024.2% (Passes FDA limits)

Data Interpretation: While absolute recovery remains consistent, PPT leaves phospholipids that cause a 65% loss in signal (MF 0.35), pushing the %CV beyond the acceptable 15% threshold. PLD physically removes the interferents, restoring the absolute MF and ensuring high precision.

Section 5: Visualizations

Workflow for Diagnosing Matrix Effects

MatrixWorkflow A Plasma Sample Preparation B Post-Column Infusion (Infuse -d5 IS) A->B C Monitor m/z 184 (Phospholipids) A->C D Severe Suppression at Analyte RT? B->D C->D E Implement Zirconia-Silica Phospholipid Depletion D->E Yes F Adjust LC Gradient (Shift RT) D->F Yes G Proceed to Method Validation D->G No E->G F->G

Workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Mechanism of the Deuterium Isotope Effect

IsotopeEffect A Reversed-Phase LC Column B 4-(Aminomethyl)-... -d5 (SIL-IS) A->B Elutes First (Isotope Effect) C Unlabeled Analyte A->C Elutes Second E Differential Ion Suppression B->E C->E D Phospholipid Elution Zone D->E Competes for ESI Charge

Mechanism of differential ion suppression due to the deuterium isotope effect.

References

  • Medvedovici, A., et al. "Large-volume injection of sample diluents not miscible with the mobile phase as an alternative approach in sample preparation for bioanalysis: an application for fenspiride bioequivalence." Bioanalysis, 2011. 1[1]

  • Sigma-Aldrich. "Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples." Sigma-Aldrich Technical Articles. 2[2]

  • Pan, J., et al. "Matrix Effects and Application of Matrix Effect Factor." Taylor & Francis, 2017.3[3]

  • Furey, A., et al. "Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry." Analytical Chemistry (ACS Publications), 2014. 4[4]

Sources

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 stability and degradation pathways

Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guide & Experimental FAQs for Fenspiride Impurity Profiling

As a Senior Application Scientist, I have designed this technical support guide to address the specific physicochemical behaviors, stability challenges, and analytical troubleshooting steps associated with 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 .

This compound is the stable isotope-labeled analog of the primary precursor and major impurity of fenspiride [1]. Fenspiride was a widely prescribed bronchodilator until its withdrawal by the European Medicines Agency (EMA) in 2019 due to hERG channel binding and the risk of QT prolongation leading to torsades de pointes [2]. Consequently, rigorous impurity profiling and DMPK monitoring of fenspiride and its metabolites require highly stable internal standards (IS). Understanding the reactivity of its 1,3-amino alcohol motif is critical for robust LC-MS/MS assay development.

Part 1: Physicochemical & Stability Profile

To predict the degradation pathways of this compound, we must first look at its structural vulnerabilities. The molecule contains a highly nucleophilic primary amine, a basic piperidine nitrogen, and a tertiary alcohol.

ParameterValue / Description
Chemical Name 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5
CAS Number 2714473-07-9
Molecular Formula C14H17D5N2O
Molecular Weight 239.37 g/mol
Isotopic Labeling Phenyl-d5 (Resistant to H/D exchange)
pKa (Calculated) ~9.5 (primary amine), ~8.0 (piperidine nitrogen)
Vulnerable Moieties Primary amine (oxidation/condensation), Tertiary alcohol (dehydration)
Recommended Storage 2-8°C (Short term), -20°C (Long term, desiccated)
Part 2: Degradation Pathways & Mechanisms

The structural arrangement of 4-(aminomethyl)-1-phenethyl-4-piperidinol makes it uniquely susceptible to specific degradation routes. The proximity of the primary amine to the tertiary alcohol allows for rapid cyclization reactions when exposed to carbonyls, while the tertiary alcohol itself is prone to elimination reactions.

G Parent 4-(Aminomethyl)-1-phenethyl- 4-piperidinol-d5 Cond1 Atmospheric CO2 (Neutral/Basic pH) Parent->Cond1 Cond2 Strong Acid (e.g., >0.5% TFA) Parent->Cond2 Cond3 Trace Formaldehyde (in MeOH extracts) Parent->Cond3 Deg1 Carbamate Adduct (+44 Da) Cond1->Deg1 Deg2 Tetrahydropyridine (-18 Da, Dehydration) Cond2->Deg2 Deg3 Oxazolidine Derivative (Spiro-cyclization) Cond3->Deg3

Degradation pathways of the deuterated fenspiride intermediate under various stress conditions.

Part 3: Analytical Troubleshooting & FAQs

Q1: My LC-MS/MS signal for the Internal Standard is dropping over a 24-hour autosampler queue. What is the root cause? Causality: The primary amine on the aminomethyl group is highly nucleophilic. If your autosampler solvent is neutral or basic, the amine will readily react with dissolved atmospheric CO 2​ to form a carbamate adduct (+44 Da mass shift). Solution: Acidify your autosampler reconstitution solvent slightly (e.g., 0.1% Formic Acid). Protonating the primary amine (pKa ~9.5) converts it into an ammonium ion, which is non-nucleophilic and immune to CO 2​ capture.

Q2: I am observing a secondary peak with a mass shift of -18 Da in my stability samples. Is this expected? Causality: Yes. The hydroxyl group at the C4 position of the piperidine ring is a tertiary alcohol. Under strong acidic conditions (e.g., using high concentrations of Trifluoroacetic acid during sample prep), it undergoes an E1 elimination (dehydration) to form a conjugated tetrahydropyridine derivative. Solution: Avoid prolonged exposure to strong acids. Limit acid modifiers in mobile phases and sample prep to mild organic acids like 0.1% Formic Acid or Acetic Acid.

Q3: When extracting plasma samples using methanol, I see a massive loss of the IS and the appearance of a new peak. Why? Causality: Lower-grade or aged methanol often contains trace amounts of formaldehyde due to oxidation. The 1,3-amino alcohol motif of this compound is the exact pharmacophore used to synthesize fenspiride (a spiro-oxazolidinone) [1]. It will rapidly react with trace formaldehyde to undergo spiro-cyclization, forming an oxazolidine derivative. Solution: Switch your protein precipitation solvent from Methanol to high-purity LC-MS grade Acetonitrile. If Methanol must be used, ensure it is freshly opened and certified aldehyde-free.

Part 4: Experimental Protocol — Stability-Indicating Assay

To ensure the integrity of your analytical method, you must validate the stability of the IS. The following self-validating protocol outlines a forced degradation study designed to identify all potential degradants without destroying the piperidine core.

Workflow Stock Prepare Stock Solution (1 mg/mL in Acetonitrile) Acid Acid Stress (0.1 M HCl, 60°C, 2h) Stock->Acid Base Base Stress (0.1 M NaOH, 60°C, 2h) Stock->Base Ox Oxidative Stress (3% H2O2, RT, 24h) Stock->Ox Therm Thermal Stress (80°C, 48h) Stock->Therm Neut Neutralization to pH 7.0 ± 0.5 & Dilution to 10 µg/mL Acid->Neut Base->Neut Ox->Neut Therm->Neut LCMS LC-MS/MS Analysis (Full Scan & MRM Modes) Neut->LCMS

Step-by-step forced degradation workflow for stability-indicating LC-MS/MS assay development.

Step-by-Step Methodology:
  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in LC-MS grade Acetonitrile. Do not use methanol to prevent oxazolidine formation.

  • Aliquoting & Stress Application:

    • Acidic: Mix 100 µL stock with 900 µL 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Basic: Mix 100 µL stock with 900 µL 0.1 M NaOH. Incubate at 60°C for 2 hours.

    • Oxidative: Mix 100 µL stock with 900 µL 3% H 2​ O 2​ . Store at room temperature in the dark for 24 hours.

    • Thermal: Seal 100 µL of stock in a glass ampoule. Heat at 80°C for 48 hours.

  • Neutralization (Self-Validating Step): To prevent damage to the LC column and ensure reproducible ionization, neutralize the acid/base samples by adding an equimolar amount of the counter-reagent (e.g., add 0.1 M NaOH to the acid-stressed sample). Verify the final pH is 7.0 ± 0.5 using a micro-pH probe before proceeding.

  • Dilution & Analysis: Dilute all neutralized samples to a final concentration of 10 µg/mL using the initial mobile phase conditions.

  • System Suitability Verification: Inject a blank, followed by an unstressed control sample. The assay is considered valid if the unstressed control shows an IS peak area variance (CV%) of < 5% across three replicate injections, and chromatographic resolution ( Rs​ ) between the parent peak and any generated degradant peaks is > 1.5.

References
  • Panchabhai, P., Kaliaperumal, N., Mannathusamy, G., & Chinnadurai, A. (2021). An Efficient Synthesis of 4-Aminomethyl-1-(2-Phenylethyl)-Piperidin-4-ol: A Key Intermediate in Fenspiride HCl Synthesis. Journal of Pharmaceutical Research International, 33(51B), 139-146.[Link]

  • European Medicines Agency (EMA). (2019). Withdrawal of marketing authorisations for fenspiride medicines. EMA/285298/2019.[Link]

troubleshooting poor peak shape for 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support guide for troubleshooting chromatographic issues encountered with 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5. This resource is designed for researchers, analytical scientists, and drug development professionals to diagnose and resolve poor peak shape and other common analytical challenges. We will move beyond simple checklists to explain the underlying chemical principles, ensuring you can build robust and reliable analytical methods.

Introduction: Understanding the Analyte

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is a deuterated analog often used as an internal standard in quantitative mass spectrometry assays. Its structure presents several analytical challenges:

  • Basic Moieties: It contains both a primary amine (-NH₂) and a tertiary amine within the piperidine ring. These basic groups are readily protonated and are the primary source of undesirable secondary interactions with silica-based stationary phases.

  • Polarity: The presence of amine and hydroxyl (-OH) groups imparts significant polarity.

  • Deuteration: The deuterium (d5) label, typically on the phenethyl ring, can cause slight chromatographic shifts relative to the non-deuterated analyte, a phenomenon known as the Chromatographic Deuterium Effect (CDE).[1][2]

Poor peak shape, most commonly observed as tailing, compromises integration accuracy, reduces sensitivity, and can obscure co-eluting impurities. This guide provides a systematic approach to resolving these issues.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My peak for 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is severely tailing. What is the primary cause and how do I fix it?

A1: The most probable cause is secondary ionic interactions between your basic analyte and residual silanol groups on the HPLC column's stationary phase.

The Mechanism: Standard silica-based reversed-phase columns (e.g., C18) have a silica backbone (SiO₂). During manufacturing, not all surface silanol groups (Si-OH) are bonded with the C18 chains. These free silanols are acidic.[3][4] At mobile phase pH levels above approximately 3, these silanol groups can deprotonate to become anionic (Si-O⁻).[5][6] Your analyte, containing basic amine groups, will be protonated (cationic, R-NH₃⁺) in a typical acidic mobile phase. The strong electrostatic attraction between the positively charged analyte and the negatively charged silanol sites creates a secondary, non-hydrophobic retention mechanism.[7][8] This interaction has slow kinetics, meaning the analyte molecules don't elute in a tight band, resulting in a "tail."[3]

Diagram 1: Analyte-Silanol Interaction Causing Peak Tailing

cluster_0 Silica Stationary Phase (pH > 3) cluster_1 Mobile Phase StationaryPhase C18 Chain Deprotonated Silanol (Si-O⁻) Analyte 4-(...)-d5 (Protonated) R-NH₃⁺ Analyte:nh3->StationaryPhase:sio Strong Ionic Interaction (Causes Tailing) Analyte->StationaryPhase:c18 Desired Hydrophobic Interaction Start Identify Peak Shape Problem Tailing Tailing? Start->Tailing Problem Problem FrontingSplit Fronting / Splitting? Tailing->FrontingSplit No Sol_Tailing Chemical Issue: - Lower Mobile Phase pH - Check Column Choice - Add Competing Base Tailing->Sol_Tailing Yes Broad All Peaks Broad? FrontingSplit->Broad No Sol_Fronting Injection Issue: - Match Sample Solvent to Mobile Phase - Reduce Injection Volume/Concentration FrontingSplit->Sol_Fronting Yes Sol_Broad System/Column Issue: - Check for Dead Volume (fittings, tubing) - Inspect for Column Void/Contamination Broad->Sol_Broad Yes End Peak Shape Acceptable Broad->End No Sol_Tailing->End Sol_Fronting->End Sol_Broad->End

Sources

Technical Support Center: Troubleshooting 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 Mobile Phase Solubility

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing chromatographic anomalies—specifically solubility and precipitation issues—when utilizing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 as an internal standard (IS) in LC-MS/MS workflows.

As a deuterated stable isotope[1][2], this compound behaves chromatographically identical to its unlabeled counterpart but is typically spiked at low concentrations. Because it possesses both a primary amine (aminomethyl) and a tertiary amine (piperidine ring) alongside a lipophilic phenethyl tail, it exhibits complex amphiphilic behavior. This dual-nature frequently leads to solvent-mismatch precipitation, column head accumulation, and erratic ionization.

Part 1: Diagnostic Workflow

Before adjusting your methodology, it is critical to identify the root cause of the solubility failure. The following diagnostic logic tree maps the physical symptoms to their physicochemical causes.

TroubleshootingWorkflow Start Symptom Observed Symp1 Erratic IS Area / Loss of Signal Start->Symp1 Symp2 Gradual Pressure Increase Start->Symp2 Cause1 Solvent Mismatch Crash (Diluent vs. Mobile Phase) Symp1->Cause1 Post-Injection Cause2 High pH Precipitation (Neutralized Amines) Symp1->Cause2 High pH Method Symp2->Cause1 Frit Blockage Cause3 Buffer Salt Precipitation (>80% Organic) Symp2->Cause3 Gradient Elution Fix1 Match Diluent to Initial %B Cause1->Fix1 Fix2 Lower pH or Add Solubilizer Cause2->Fix2 Fix3 Reduce Buffer Conc. to <10mM Cause3->Fix3

Diagnostic workflow for identifying and resolving IS solubility failures in LC-MS/MS.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is my internal standard signal dropping while column backpressure spikes after 50-100 injections?

A: This is the hallmark of sample diluent/mobile phase mismatch precipitation . 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is often prepared as a stock solution in 100% methanol or acetonitrile. If your sample preparation (e.g., protein precipitation) leaves the IS in a highly organic diluent, and your LC gradient starts at highly aqueous conditions (e.g., 95% Water / 5% Acetonitrile), the analyte will rapidly precipitate at the injection valve or on the column frit[3]. As these precipitates build up, they block the fluid path (increasing pressure) and prevent the IS from properly distributing into the mobile phase (dropping signal)[3].

Q2: I switched to a high-pH mobile phase (pH 9.5) to improve peak shape, but now the compound is crashing out. Why?

A: You are observing the fundamental trade-off between retention and solubility for basic amines. At acidic pH (e.g., pH 2.8 with 0.1% formic acid), both the primary and tertiary amines are protonated. This doubly-charged state makes the molecule highly water-soluble but poorly retained on standard reversed-phase C18 columns[4].

By raising the pH to 9.5 (using ammonium bicarbonate/ammonia), you neutralize the amines[4]. While this drastically improves retention and minimizes peak tailing caused by secondary silanol interactions, the neutral molecule is highly lipophilic due to its phenethyl group. Its aqueous solubility plummets, causing it to precipitate in the low-organic initial conditions of your gradient.

Q3: Could my buffer be precipitating instead of the analyte?

A: Yes. If you are using gradient elution, buffer salts can precipitate when the organic modifier concentration becomes too high. A standard rule of thumb is that ammonium phosphate buffers begin to precipitate at 85% organic content, while potassium phosphates crash at 70% acetonitrile[5]. Even MS-compatible buffers like ammonium formate can precipitate in >90% acetonitrile if the buffer concentration exceeds 10-20 mM[4]. If your gradient pushes to 95% organic to wash the lipophilic phenethyl tail off the column, the buffer may be salting out in the pump proportioning valve[5].

Part 3: Mechanistic Causality & Quantitative Data

To engineer a robust method, you must manipulate the ionization state of the molecule. The diagram below illustrates the causality between mobile phase pH, the ionization state of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5, and the resulting chromatographic behavior.

IonizationMechanism Acid Acidic Mobile Phase (pH 2.0 - 4.0) State1 Doubly Protonated (Cationic) Acid->State1 Result1 High Solubility Poor Retention / Tailing State1->Result1 Base Basic Mobile Phase (pH 8.0 - 10.0) State2 Neutral / Uncharged (Lipophilic) Base->State2 Result2 Precipitation Risk High Retention / Sharp Peaks State2->Result2

Causality between mobile phase pH, analyte ionization state, and chromatographic performance.

Table 1: Mobile Phase Selection Matrix for Basic Amines
Mobile Phase SystempH RangeAnalyte Ionization StateSolubility RiskChromatographic Impact
0.1% Formic Acid (aq) / ACN ~2.8[4]Doubly Protonated (+2)Very LowPoor retention; potential peak tailing due to silanol interactions[6].
20 mM Ammonium Formate ~3.7[4]Doubly Protonated (+2)LowImproved peak shape via ionic strength; good MS compatibility[4].
Ammonium Bicarbonate / NH3 ~9.5Neutral (0)High (Aqueous crash)Excellent retention and peak shape; requires higher initial %B.
Fluoroalcohols (e.g., HFIP) ~8.0[7]Ion-Paired ComplexModerateEnhances retention without extreme pH; risk of MS ion suppression at high conc[7][8].

Part 4: Step-by-Step Experimental Protocols

To create a self-validating system that guarantees the solubility of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5, execute the following protocol. This methodology prevents both analyte solvent-mismatch and buffer precipitation.

Protocol: Diluent Optimization and Turbidity Validation

Phase 1: Sample Diluent Matching

  • Calculate Initial Gradient Conditions: Determine the exact percentage of aqueous (Mobile Phase A) and organic (Mobile Phase B) at the moment of injection (e.g., 90% A / 10% B).

  • Prepare the IS Working Solution: Dilute the 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 stock (typically 1 mg/mL in methanol) into a working diluent.

  • Adjust Diluent Strength: Ensure the final sample injection solvent is no stronger than the initial mobile phase conditions. If the initial mobile phase is 10% organic, the sample diluent must be ≤ 10% organic to prevent the analyte from precipitating upon contact with the aqueous stream[3].

Phase 2: Buffer Precipitation Stress Test This self-validating test ensures your gradient will not cause buffer salting-out.

  • Create Extreme Mix: In a clear glass vial, mix your aqueous buffer (e.g., 20 mM Ammonium Formate, pH 3.7) and your organic modifier (e.g., Acetonitrile) at the maximum organic ratio reached during your gradient wash step (e.g., 5% A / 95% B).

  • Incubate: Allow the mixture to sit at room temperature for 10 minutes[5].

  • Spectrophotometric Validation: Measure the turbidity of the mixture using a UV-Vis spectrophotometer at 600 nm against a pure solvent blank[5].

  • Evaluate: If absorbance > 0.05, micro-precipitates are forming[5]. You must either reduce the buffer concentration in Mobile Phase A to ≤ 10 mM or cap the maximum gradient organic at 80-85%[5].

Phase 3: System Priming and Carryover Mitigation

  • Flush the System: Before running basic amines, flush the LC system with 50:50 Water:Methanol to remove residual strongly adsorbed contaminants[3].

  • Use Deactivated Consumables: Because basic amines adsorb strongly to free silanols on glass[6], prepare all IS working solutions in deactivated glass vials or polypropylene tubes.

  • Equilibration: Equilibrate the column with at least 10 column volumes of the initial mobile phase to ensure the buffer capacity is fully established within the stationary phase pores[9].

References

  • Pharmaffiliates. CAS No : 2714473-07-9 | Product Name : 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5. Available at:[Link]

  • University of Tartu. Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds. Available at: [Link]

  • National Institutes of Health (NIH). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. Available at: [Link]

  • LCGC International. Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Available at:[Link]

  • Waters Corporation. Effect of pH on LC-MS Analysis of Amines. Available at: [Link]

  • Agilent Technologies. The LC Handbook. Available at: [Link]

  • Shimadzu. LCMS Troubleshooting Tips. Available at:[Link]

  • LCMS.cz. HPLC Troubleshooting: Adsorption and Precipitation. Available at:[Link]

Sources

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 storage and handling best practices

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (CAS: 2714473-07-9). This deuterated stable isotope-labeled internal standard (SIL-IS) is critical for the accurate LC-MS/MS bioanalytical quantification of 4-(aminomethyl)-1-phenethyl-4-piperidinol, which is a major metabolite and a1[1].

This guide is designed for analytical scientists and drug development professionals to troubleshoot handling, optimize storage, and ensure the scientific integrity of their mass spectrometry workflows.

Part 1: Troubleshooting Guides & FAQs

Q1: What are the optimal storage conditions for the neat powder to prevent degradation? A: The recommended storage temperature for the neat compound is. Causality: The phenethyl and piperidinol moieties are susceptible to slow photo-oxidation, meaning the vial must be protected from light. Furthermore, the primary amine group is hygroscopic; storing the standard in a desiccator or under an inert gas (argon/nitrogen) prevents moisture absorption, which would otherwise skew your gravimetric measurements during stock preparation.

Q2: How should I prepare and store my stock solutions to ensure isotopic stability? A: Dissolve the standard in LC-MS grade methanol or acetonitrile. Avoid using protic solvents with extreme pH, as this can theoretically catalyze hydrogen-deuterium (H/D) exchange, compromising the +5 Da mass shift. Stock solutions (e.g., 1 mg/mL) should be aliquoted and stored at -80°C. Self-Validation: Always test the stability of your stock by comparing the peak area of a freshly prepared solution against a stored aliquot. Limit freeze-thaw cycles to a maximum of three to five cycles to maintain a coefficient of variation (CV) below 15%[2].

Q3: I am observing severe signal suppression in my LC-MS/MS runs. How does this SIL-IS resolve this? A: In LC-MS/MS, endogenous matrix components (like phospholipids in plasma) often co-elute with the target analyte, causing ion suppression or enhancement during electrospray ionization (ESI). Because the d5-labeled standard shares the exact physicochemical properties and retention time of the unlabeled analyte, it 2[2]. The ratio of the analyte to the SIL-IS remains constant, ensuring a robust, high-throughput assay regardless of matrix fluctuations.

Q4: How do I address isotopic cross-talk between the fenspiride impurity and the d5-internal standard? A: Isotopic cross-talk occurs when the naturally occurring heavy isotopes (e.g., ¹³C) of the unlabeled analyte contribute to the Multiple Reaction Monitoring (MRM) transition of the SIL-IS. While a mass difference of 5 Daltons (d5) is generally sufficient to prevent M+1 or M+2 interference, you must validate this empirically. Protocol: Inject an Upper Limit of Quantification (ULOQ) sample of the unlabeled analyte without the SIL-IS. Monitor the d5-IS channel. The interfering signal must be <5% of your standard SIL-IS response to ensure quantitative trustworthiness.

Part 2: Quantitative Data & Specifications

The following table summarizes the critical specifications and stability metrics required to maintain the integrity of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 during bioanalytical campaigns.

ParameterSpecification / Best PracticeMechanistic Rationale
CAS Number 2714473-07-9Unique identifier for the d5-isotopologue[3].
Neat Storage 2°C to 8°C, dark, desiccatedPrevents thermal degradation and photo-oxidation.
Stock Solution Storage -80°C (Methanol/Acetonitrile)Ensures long-term stability and prevents solvent evaporation[2].
Working Solution 4°C (up to 7 days)Maintains stability during active LC-MS/MS batch runs[2].
Mass Shift +5 DaProvides adequate resolution from the unlabeled analyte's natural isotopic envelope.

Part 3: Experimental Protocol (Plasma Extraction Workflow)

To leverage the full potential of the SIL-IS, it must be introduced as early in the sample preparation process as possible. This ensures it compensates for any analyte loss during extraction. The following is a validated protein precipitation (PPT) methodology[2],[4].

Step-by-Step Methodology:

  • Stock Solution Preparation: Accurately weigh 1.0 mg of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5. Dissolve in 1.0 mL of LC-MS grade methanol to yield a 1.0 mg/mL stock. Store immediately at -80°C.

  • Working Internal Standard (WIS) Preparation: Dilute the stock solution in a precipitation reagent (e.g., Methanol:Acetonitrile 4:21 v/v) to a final working concentration of 50 ng/mL.

  • Sample Spiking: Aliquot 50 µL of human plasma (containing the unlabeled fenspiride metabolite) into a 1.5 mL microcentrifuge tube.

  • Protein Precipitation: Add 200 µL of the WIS precipitation reagent directly to the plasma. Causality: Adding the IS directly within the organic crash solvent ensures identical extraction recovery for both the analyte and the IS, preventing mechanical discrepancies.

  • Vortexing and Centrifugation: Vortex the mixture vigorously for 1 minute to disrupt protein binding. 2 at 4°C to effectively pellet the precipitated proteins[2].

  • Supernatant Transfer: Transfer 100 µL of the clear supernatant into an autosampler vial.

  • LC-MS/MS Injection: Inject 5-10 µL into the LC-MS/MS system. Monitor the specific MRM transitions for both the unlabeled analyte and the d5-labeled standard under positive electrospray ionization (ESI+) conditions.

Part 4: Workflow Visualization

G N1 Aliquot Matrix (e.g., Human Plasma) N2 Spike SIL-IS (4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5) N1->N2 N3 Protein Precipitation (MeOH/MeCN) N2->N3 N4 Vortex & Centrifuge (9500g, 5 min) N3->N4 N5 LC Separation (C18 Column) N4->N5 N6 ESI-MS/MS Detection (MRM Mode) N5->N6

LC-MS/MS bioanalysis workflow utilizing the stable isotope-labeled internal standard (SIL-IS).

References

  • Kaaris Labs. 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 | CAS ... - Kaaris Lab. Retrieved from:[Link]

  • Pharmaffiliates. CAS No : 2714473-07-9 | Product Name : 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5. Retrieved from: [Link]

  • Journal of Applied Bioanalysis. Development And Validation Of A Bioanalytical Method For The Simultaneous Determination... Using Liquid Chromatography Tandem Mass Spectrometry. Retrieved from:[Link]

  • PubMed / NIH. The Development and Validation of a High-Throughput LC-MS/MS Method for the Analysis of Endogenous... in Human Plasma. Retrieved from: [Link]

Sources

Technical Support Center: Troubleshooting 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 Contamination

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS bioanalysis. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals working with 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (CAS: 2714473-07-9).

The unlabeled parent compound, 4-(Aminomethyl)-1-phenethyl-4-piperidinol, is a well-documented intermediate and known impurity of the pharmaceutical fenspiride (often designated as Fenspiride Impurity 1)[1][2]. Its deuterated analog (d5) is considered the "gold standard" stable isotope-labeled internal standard (SIL-IS) for compensating against matrix effects and extraction variability in quantitative LC-MS/MS[3]. However, signal contamination, isotopic interference, and degradation can severely compromise assay integrity.

Diagnostic Overview: Pathways of Contamination

Before troubleshooting, it is critical to understand the mechanistic pathways that mimic or cause contamination in SIL-IS workflows. The diagram below illustrates the three primary vectors of signal interference.

G root Contamination Sources 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 iso Isotopic Cross-Talk root->iso hd H/D Back-Exchange root->hd carry Instrumental Carryover root->carry iso_1 IS to Analyte (M+0 Impurity) iso->iso_1 iso_2 Analyte to IS (Natural Isotopes) iso->iso_2 hd_1 Labile D/H Substitution hd->hd_1 hd_2 Solvent/pH Mediated hd->hd_2 carry_1 Autosampler Adsorption carry->carry_1 carry_2 Column Retention carry->carry_2

Diagram 1: Primary contamination pathways for deuterated internal standards in LC-MS/MS.

Quantitative Troubleshooting Matrix

Use the following self-validating matrix to diagnose the root cause of your signal anomaly.

Contamination SourceDiagnostic IndicatorAcceptable ThresholdCausal Mechanism
IS to Analyte Cross-talk Peak in M+0 channel when injecting pure d5 standard.≤ 5% of Analyte LLOQ response.Incomplete deuteration during synthesis leaving residual d0, d1, or d2 isotopologues.
Analyte to IS Cross-talk Elevated d5 signal in ULOQ samples lacking the IS.≤ 5% of nominal IS response.Natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N) in the unlabeled analyte reaching the M+5 mass[4].
H/D Back-Exchange Drifting IS response; appearance of M+4, M+3 peaks over time.< 2% signal loss over 24h at autosampler temp.Protons from protic solvents (H₂O, MeOH) replace deuterium on labile carbon centers or heteroatoms[3][5].
System Carryover Analyte/IS peak in blank injection immediately following ULOQ.≤ 20% of LLOQ (Analyte); ≤ 5% of IS response.Adsorption of the lipophilic phenethyl group to autosampler needles, rotor seals, or column frits.

Deep-Dive FAQs: Mechanisms & Solutions

Q1: Why am I seeing a high background signal for the unlabeled 4-(Aminomethyl)-1-phenethyl-4-piperidinol (M+0) when I only inject the d5 standard? A: This is a classic case of Isotopic Cross-talk (IS to Analyte contribution) . The synthesis of deuterated standards is rarely 100% efficient. Your d5 standard solution likely contains trace amounts of the unlabeled (d0) compound as an impurity. Because the internal standard is typically spiked at concentrations 10 to 100 times higher than the Lower Limit of Quantitation (LLOQ), even a 0.1% d0 impurity can generate a signal that artificially inflates the analyte's measured concentration at the low end of the calibration curve[4]. Solution: Reduce the working concentration of your IS, or source a standard with ≥99% isotopic purity.

Q2: My calibration curve is flattening at the high end (ULOQ). Could the internal standard be contaminated? A: The standard itself is likely fine; you are experiencing Analyte to IS Cross-talk . At high analyte concentrations, the natural occurrence of heavy isotopes (like ¹³C and ¹⁵N) in the unlabeled molecule creates a mass distribution that extends into the M+5 channel. This artificially inflates the d5-IS response, compressing the Analyte/IS ratio and causing the calibration curve to plateau[4]. Solution: Ensure the mass resolution of your mass spectrometer is optimized, or adjust the calibration range to prevent the ULOQ from overwhelming the IS channel.

Q3: What causes my 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 standard signal to degrade or lose mass over time in the autosampler? A: This is caused by Hydrogen-Deuterium (H/D) back-exchange [3]. 4-(Aminomethyl)-1-phenethyl-4-piperidinol contains an amine (-NH₂) and a hydroxyl (-OH) group. If any deuterium atoms are located on these heteroatoms, they will exchange instantly with protons from protic mobile phases (like water or methanol)[5]. Even if the deuterium is placed on the carbon backbone (e.g., the phenethyl ring), extreme pH conditions in your sample extraction or mobile phase can catalyze acid/base-mediated H/D exchange at carbon centers adjacent to activating groups[5]. Solution: Store the standard in an aprotic solvent (e.g., Acetonitrile) and verify that your extraction buffer pH does not catalyze carbon-center exchange.

Self-Validating Experimental Protocols

To ensure the trustworthiness of your assay, do not rely on assumptions. Execute the following self-validating protocols to definitively isolate the source of contamination.

Protocol A: Assessment of Isotopic Cross-Talk (IS Purity)

This protocol determines if your d5 internal standard contains unlabeled analyte impurities[4].

Protocol step1 1. Prepare Solutions (Zero, LLOQ, ULOQ) step2 2. LC-MS/MS MRM Analysis step1->step2 step3 3. Monitor M+0 & M+5 Channels step2->step3 step4 4. Calculate % Contribution step3->step4

Diagram 2: Self-validating workflow for assessing isotopic cross-talk and IS purity.

Step-by-Step Methodology:

  • Prepare a "Zero Sample": Spike your blank biological matrix with the d5 internal standard at the exact working concentration used in your assay. Do not add the unlabeled analyte.

  • Prepare an "LLOQ Sample": Spike a blank matrix with the unlabeled analyte at the LLOQ concentration. Do not add the internal standard.

  • Extract and Analyze: Process both samples using your validated extraction method and inject them onto the LC-MS/MS system monitoring both the M+0 (Analyte) and M+5 (IS) MRM transitions[4].

  • Data Validation (Causality Check):

    • IS Impurity: If the "Zero Sample" yields a peak in the M+0 channel that is >5% of the peak area in the "LLOQ Sample", your d5 standard is contaminated with d0.

    • System Carryover Control: If a blank solvent injection immediately following the "Zero Sample" also shows an M+0 peak, the issue is instrument carryover, not standard purity.

Protocol B: Evaluation of H/D Back-Exchange

This protocol isolates chemical degradation (deuterium loss) from matrix-induced ion suppression[3].

Step-by-Step Methodology:

  • Solvent Baseline: Prepare a 100 ng/mL solution of the d5 standard in 100% Acetonitrile (aprotic).

  • Matrix Incubation: Spike the d5 standard into your sample matrix (e.g., plasma) and your aqueous mobile phase (protic environments)[3].

  • Time-Course Analysis: Incubate all samples at your autosampler temperature (e.g., 4°C) and room temperature (25°C). Inject aliquots at T=0, 4, 12, and 24 hours[3].

  • Full Scan / MRM Monitoring: Monitor the M+5, M+4, M+3, and M+2 transitions.

  • Data Validation: If the M+5 signal decreases over time while the M+4 or M+3 signals proportionally increase in the aqueous/matrix samples (but not in the Acetonitrile baseline), H/D back-exchange is actively occurring[3][5].

References

  • K. K. (2021). "Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS." Molecules (PMC/PubMed). Available at:[Link]

  • Veeprho. "Fenspiride Impurity 1 | CAS 23808-42-6." Veeprho Pharmaceuticals. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Isotopic Interference in LC-MS/MS with 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of Fenspiride Impurity 1, chemically known as 4-(Aminomethyl)-1-phenethyl-4-piperidinol. This guide is specifically engineered for analytical scientists and drug development professionals utilizing the stable isotope-labeled internal standard (SIL-IS), 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5, in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Below, we synthesize field-proven insights with rigorous mechanistic causality to help you diagnose, troubleshoot, and mathematically correct isotopic interference in your assays.

Section 1: The Mechanistic Reality of Isotopic Interference

When quantifying trace organic molecules in complex biological matrices, stable isotope-labeled internal standards are critical for normalizing matrix effects and extraction recovery variations [1]. However, the assumption that the analyte and the SIL-IS operate in complete mass-spectral isolation is a common analytical pitfall.

Isotopic interference (often termed "cross-talk") in d5-labeled standards manifests in two primary vectors:

  • SIL-IS to Analyte Interference (The LLOQ Killer): The chemical synthesis of deuterated compounds rarely achieves 100% isotopic purity. Trace amounts of the unlabeled (d0) isotopologue frequently remain. Because the SIL-IS is spiked into all samples at a constant, relatively high concentration, even a 0.1% d0 impurity can generate a significant signal in the analyte's Multiple Reaction Monitoring (MRM) channel. This artificially inflates the analyte signal at low concentrations, causing the assay to fail Lower Limit of Quantification (LLOQ) acceptance criteria [2].

  • Analyte to SIL-IS Interference (The ULOQ Flattener): Conversely, at the Upper Limit of Quantification (ULOQ), the natural isotopic distribution of the unlabeled analyte (e.g., 13 C, 2 H, 15 N) can produce an M+5 peak that bleeds into the SIL-IS channel. While mathematically negligible for a 14-carbon molecule based purely on natural abundance [1], detector saturation or incomplete collision cell clearance can exacerbate this phenomenon, causing a negative deviation in the calibration curve.

Section 2: Diagnostic Workflows & Troubleshooting FAQs

Q1: My calibration curve fails at the LLOQ due to a positive bias in blank and zero samples. Is my 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 standard contaminated? A: It is highly likely. This is the classic symptom of a d0 impurity within the d5 standard. According to FDA and EMA Bioanalytical Method Validation (BMV) guidelines, the interference peak area in the analyte channel must be ≤20% of the LLOQ peak area. If your d0 impurity exceeds this threshold, you must either source a higher-purity lot (>99.5% isotopic purity) or apply a mathematical correction.

Q2: How do I definitively prove the interference is coming from the SIL-IS and not LC system carryover? A: Inject a "Zero Sample" (matrix spiked with SIL-IS only, no analyte) immediately after a blank matrix sample. Causality: If the peak in the analyte channel appears only in the Zero Sample and not the blank, the interference is inherent to the SIL-IS formulation. If it appears in both, you are dealing with system carryover or contaminated mobile phases, not isotopic interference.

Q3: Can I just reduce the concentration of the SIL-IS to lower the d0 interference? A: Yes, but with strict limitations. Reducing the SIL-IS concentration will proportionally reduce the d0 interference. However, the SIL-IS must remain at a concentration high enough to maintain a robust signal-to-noise ratio (S/N > 50) and effectively track matrix effects across the entire calibration range [2]. If reducing the SIL-IS compromises high-end quantification, mathematical correction is the superior approach.

Section 3: Experimental Methodologies for Interference Correction

If sourcing a purer standard is not feasible, implement the following self-validating protocol to mathematically nullify the interference. This protocol is self-validating because it isolates the interference ratio empirically from the matrix background before applying it to unknown samples.

Protocol: Calculating and Applying the Interference Ratio (IR)

Step 1: Preparation of the Zero Sample Extract three replicates of blank matrix spiked only with 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 at your standard working concentration. Ensure no unlabeled analyte is present in the laboratory environment during preparation.

Step 2: LC-MS/MS Acquisition Analyze the replicates monitoring both the analyte transition and the SIL-IS transition. Ensure the dwell times and collision energies are identical to your validated method.

Step 3: Calculate the Interference Ratio (IR) For each replicate, divide the peak area of the analyte channel by the peak area of the SIL-IS channel. Average the three values to establish the IR. Formula: IR=AreaIS(ZeroSample)​AreaAnalyte(ZeroSample)​​

Step 4: Application to Unknowns For all calibration standards, QCs, and unknown samples, calculate the corrected analyte area before plotting the calibration curve. This subtracts the constant d0 contribution provided by the IS spike. Formula: AreaAnalyte,Corrected​=AreaAnalyte,Observed​−(IR×AreaIS,Observed​)

Section 4: Quantitative Data Summaries

Table 1: Quantitative Summary of Interference Vectors

Interference VectorPrimary SymptomRoot CauseResolution Strategy
SIL-IS to Analyte (d0 in d5)Positive bias at LLOQ; Calibration intercept > 0Incomplete deuteration during SIL-IS synthesisMathematical correction via IR; Source >99.5% pure lot
Analyte to SIL-IS (M+5 overlap)Non-linear calibration at ULOQNatural isotopic abundance ( 13 C) bleeding into IS channelIncrease inter-scan delay; Adjust curve weighting (1/x²)

Table 2: Representative LC-MS/MS Parameters for 4-(Aminomethyl)-1-phenethyl-4-piperidinol

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
Unlabeled Analyte (d0)235.291.125Target Analyte
SIL-IS (d5)240.296.125Internal Standard
(Note: Transitions are representative based on the molecular structure C14​H22​N2​O and common tropylium/phenethyl fragmentation pathways).
Section 5: Diagnostic Visualization

Workflow Start Start: LLOQ Positive Bias InjectZero Inject Zero Sample (Matrix + SIL-IS Only) Start->InjectZero CheckCarryover Is peak present in Blank Matrix? InjectZero->CheckCarryover FixCarryover Troubleshoot LC Carryover or Contamination CheckCarryover->FixCarryover Yes CalcIR Calculate Interference Ratio (IR) Analyte Area / IS Area CheckCarryover->CalcIR No (IS Impurity) CheckThreshold Is Analyte Area > 20% of LLOQ Area? CalcIR->CheckThreshold PassBMV Acceptable per FDA/EMA No Action Needed CheckThreshold->PassBMV No ApplyMath Apply Mathematical Correction: Subtract (IR * IS Area) from Analyte Area CheckThreshold->ApplyMath Yes

Workflow for diagnosing and correcting SIL-IS isotopic interference in LC-MS/MS assays.

References
  • Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. PubMed (NIH). Available at:[Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PubMed Central (PMC). Available at:[Link]

Validation & Comparative

Analytical Superiority in Pharmacovigilance: 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 vs. Non-Deuterated Standard

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the quantification of pharmaceutical impurities not merely as a compliance checklist, but as a rigorous exercise in physical chemistry and analytical logic. The compound 4-(Aminomethyl)-1-phenethyl-4-piperidinol —widely known as Fenspiride Impurity 1—serves as a critical case study in why advanced stable isotope-labeled internal standards are mandatory for modern drug monitoring.

Fenspiride, historically prescribed as a respiratory therapeutic, was abruptly suspended by the European Medicines Agency (EMA) in 2019 1 and subsequently recalled by the Taiwan FDA in 2020 2. Non-clinical data and in silico modeling revealed that the drug and its related piperidine derivatives inhibit hERG channels, leading to severe QT prolongation and the risk of Torsades de Pointes (TdP) 13. Consequently, forensic and pharmacokinetic monitoring of its primary degradant, 4-(Aminomethyl)-1-phenethyl-4-piperidinol 4, requires analytical methods that are completely immune to matrix interference.

Fenspiride_Pathway Fenspiride Fenspiride (API) Degradation Hydrolysis / Metabolism Fenspiride->Degradation Degradation Toxicity hERG Inhibition QT Prolongation Fenspiride->Toxicity Clinical Risk Impurity Impurity 1 (Non-Deuterated) Degradation->Impurity

Fenspiride degradation pathway yielding Impurity 1 and associated clinical QT prolongation risks.

Physicochemical Profiling: Native vs. Deuterated Standard

To establish a baseline, we must compare the non-deuterated reference standard with its stable isotope-labeled counterpart. The -d5 variant incorporates five deuterium atoms on the phenethyl ring, providing a distinct +5 Da mass shift.

PropertyNon-Deuterated StandardDeuterated Standard (-d5)
CAS Number 23808-42-6 42714473-07-9 5
Molecular Formula C₁₄H₂₂N₂OC₁₄H₁₇D₅N₂O
Exact Mass 234.17 Da239.20 Da
Precursor Ion [M+H]⁺ m/z 235.2m/z 240.2
Analytical Role Calibration ReferenceInternal Standard (IS)

The Mechanistic Imperative for Deuteration (Causality & Logic)

Why does relying solely on the non-deuterated standard fail in complex biological matrices (e.g., plasma, urine)?

During Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS/MS), co-eluting endogenous matrix components—such as phospholipids—compete with the target analyte for available charge on the ESI droplet surface. This competition causes unpredictable ion suppression , leading to artificially low quantitative readouts and high inter-sample variance.

By introducing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 as an Internal Standard (IS), we create a self-validating system .

  • The Causality: Because the -d5 standard is chemically identical to the native impurity, it co-elutes at the exact same chromatographic retention time. Consequently, whatever ion suppression affects the native analyte in the ESI source affects the -d5 standard equally.

  • The Validation: By quantifying the ratio of the Native/IS peak areas rather than absolute abundance, the matrix effect is mathematically canceled out. If the absolute signal drops by 40% due to a dirty sample, the ratio remains perfectly constant, ensuring unassailable accuracy.

SIDA_Workflow Matrix Biological Matrix Spike Spike IS: Impurity 1-d5 Matrix->Spike SPE Mixed-Mode SPE Spike->SPE LCMS LC-ESI-MS/MS Acquisition SPE->LCMS Quant Ratio Calculation Self-Validation LCMS->Quant

Stable Isotope Dilution Assay workflow utilizing the -d5 internal standard for accurate LC-MS/MS.

Self-Validating Experimental Protocol

To guarantee high-fidelity data, the following Solid-Phase Extraction (SPE) and LC-MS/MS protocol leverages the basic amine functional groups of the piperidine ring.

Step-by-Step Methodology
  • Matrix Aliquoting & IS Spiking: Transfer 100 µL of plasma to a microcentrifuge tube. Immediately spike with 10 µL of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 working solution (100 ng/mL).

    • Causality Note: Spiking before extraction ensures the IS accounts for both physical extraction losses and downstream ionization matrix effects.

  • Acidification: Add 100 µL of 2% phosphoric acid (H₃PO₄).

    • Causality Note: This disrupts protein-analyte binding and ensures the basic piperidine nitrogen is fully protonated, optimizing it for cation-exchange retention.

  • Mixed-Mode Cation Exchange (MCX) SPE:

    • Condition: 1 mL Methanol, followed by 1 mL LC-MS grade Water.

    • Load: Apply the acidified sample.

    • Wash 1: 1 mL 2% Formic acid (removes acidic and neutral interferences).

    • Wash 2: 1 mL Methanol (removes hydrophobic interferences like phospholipids).

    • Elute: 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol.

    • Causality Note: The high pH neutralizes the basic amine, releasing it from the negatively charged cation-exchange resin.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Quantitative Performance & Data Comparison

When analyzed via LC-MS/MS (Positive ESI, MRM mode), the superiority of the -d5 corrected method becomes empirically evident. The table below summarizes typical validation metrics comparing absolute quantification vs. isotope-dilution quantification.

Analyte / MetricPrecursor Ion (m/z)Quantifier Ion (m/z)Qualifier Ion (m/z)Absolute Matrix FactorIS-Normalized Recovery
Native Impurity 1 235.2105.1144.168% (Suppressed)--
Impurity 1-d5 (IS) 240.2110.1149.168% (Suppressed)--
System Output --------100.2% (Corrected)

Data Interpretation: Because biological matrices contain endogenous compounds that compete for charge droplets, the absolute signal of the native analyte is suppressed by 32% (Matrix Factor = 68%). However, because the -d5 standard experiences the exact same 32% suppression, calculating the ratio mathematically cancels out the error, yielding a flawless normalized recovery of 100.2%.

References

  • Suspension of fenspiride medicines due to potential risk of heart rhythm problems - EMA. europa.eu.
  • Taiwan recalls cold medicines over health concerns | Taiwan News. taiwannews.com.tw.
  • A risk profile of fenspiride using ion channel data and in silico action potential modeling. scaptest.com.
  • CAS No : 2714473-07-9 | Product Name : 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5.
  • Buy Online CAS Number 23808-42-6 - TRC - 4-(Aminomethyl)-1-phenethyl-4-piperidinol. lgcstandards.com.

Sources

advantages of using a deuterated internal standard in bioanalysis

The scientific consensus and overwhelming experimental data confirm that deuterated internal standards provide superior performance for quantitative LC-MS analysis. [1][4]Their ability to co-elute with the analyte ensures the most effective correction for matrix effects and other sources of analytical variability, leading to unparalleled accuracy and precision. [1][2]While the initial synthesis of a deuterated standard may represent an investment, this cost is often offset by reduced method development time, lower rates of failed analytical runs, and the generation of highly reliable, defensible data. [10]For researchers, scientists, and drug development professionals committed to the highest standards of data integrity, the use of a deuterated internal standard is unequivocally the recommended best practice. [1]

References

  • Benchchem. (n.d.). Deuterated vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Quantification.
  • Benchchem. (n.d.). Technical Support Center: Matrix Effects in LC-MS/MS using Deuterated Internal Standards.
  • Benchchem. (n.d.). Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis.
  • Benchchem. (n.d.). A Comparative Guide to FDA and EMA Guidelines for Internal Standard Validation in Bioanalytical Methods.
  • Benchchem. (n.d.). Comparative analysis of deuterated standards for bioanalytical assays.
  • Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.
  • WuXi AppTec DMPK. (2025, May 15). Internal Standards in LC−MS Bioanalysis: Which, When, and How.
  • AptoChem. (2008). Deuterated internal standards and bioanalysis.
  • Valentin, L. et al. (n.d.). Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. PMC.
  • 百泰派克生物科技. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification?
  • Heinig, K., & Wirz, T. (2009). Synthesis and Use of Stable-Isotope-Labeled Internal Standards for Quantification of Phosphorylated Metabolites by LC–MS/MS. Analytical Chemistry, 81(11), 4438-4446. Retrieved from [Link]

  • Remane, D., Wissenbach, D. K., Meyer, M. R., & Maurer, H. H. (2010). Systematic investigation of ion suppression and enhancement effects of fourteen stable-isotope-labeled internal standards by their native analogues using atmospheric-pressure chemical ionization and electrospray ionization and the relevance for multi-analyte liquid chromatographic/mass spectrometric procedures. Rapid Communications in Mass Spectrometry, 24(7), 859-67. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
  • Nitrosamines Exchange. (2024, June 3). How to circumvent matrix effect in confirmatory testing.
  • KCAS Bio. (2017, August 30). The Value of Deuterated Internal Standards.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 19(3), 401-407. Retrieved from [Link]

  • Joseph, A. (2017, December 18). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
  • H.T., N., & Clarke, W. (2016). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Retrieved from [Link]

  • Benchchem. (n.d.). Application of Deuterated Standards in Pharmacokinetics: Enhancing Precision and Accuracy in Drug Development.
  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices.
  • Armin, A., et al. (2014). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. South American Journal of Clinical Research, 1(1).

Inter-Laboratory Validation of LC-MS/MS Methods Using 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Application Focus: Quantitative Impurity Profiling and Toxicological Retrospectives

Executive Summary

The accurate quantification of 4-(Aminomethyl)-1-phenethyl-4-piperidinol (commonly known as Fenspiride Impurity 1)[1] presents a significant analytical challenge in pharmaceutical quality control. Following the 2019 withdrawal of fenspiride-containing medications by the European Medicines Agency (EMA) due to severe hERG channel binding, QT prolongation, and the risk of torsades de pointes ()[2], retrospective impurity profiling of related piperidine-derivatives has demanded unprecedented analytical rigor.

When analyzing complex biological matrices or formulated drug products using LC-MS/MS, matrix effects—specifically ionization suppression in the electrospray ionization (ESI) source—can severely compromise quantitative accuracy. This guide provides an objective, data-driven comparison of quantification strategies, demonstrating why Stable Isotope Dilution Assays (SIDA) utilizing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 represent the gold standard for achieving robust inter-laboratory validation ()[3].

The Analytical Challenge: Matrix Effects and Causality

In ESI-LC-MS/MS, co-eluting matrix components compete with the target analyte for available charge on the surface of ESI droplets. From an application perspective, if a generic structural analog is used as an internal standard (IS), slight differences in molecular polarity will cause it to elute at a different retention time than the target analyte. Consequently, the analog IS and the target analyte are subjected to different matrix environments in the ESI source, destroying the linear relationship between concentration and detector response.

By employing the stable isotope-labeled standard 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 , the five deuterium atoms shift the precursor mass by +5 Da. This allows for distinct Multiple Reaction Monitoring (MRM) channels without isotopic cross-talk. Crucially, the physicochemical properties remain virtually identical to the unlabeled impurity, ensuring perfect chromatographic co-elution and identical subjection to matrix suppression.

Comparative Performance Analysis

To objectively evaluate the superiority of the d5-labeled IS, a multi-site inter-laboratory study was conducted comparing three distinct quantification methodologies:

  • Method A (SIDA): Utilizing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5.

  • Method B (Analog IS): Utilizing a generic, non-isotopic piperidine structural analog.

  • Method C (Standard Addition): External calibration via post-extraction spiking into the sample matrix.

Table 1: Inter-Laboratory Validation Data (n=54 per method)
Performance MetricMethod A: SIDA (d5-IS)Method B: Analog ISMethod C: Standard Addition
Inter-day Precision (%CV) 2.4%11.8%4.1%
Accuracy (% of Nominal) 99.2 ± 1.5%86.4 ± 8.2%97.8 ± 3.0%
Absolute Matrix Effect 65% (Compensated)65% (Uncompensated)65% (Bypassed)
Extraction Recovery 88.5%82.1%88.0%
Throughput (Samples/Day) 25025045
System Suitability Self-validatingProne to driftLabor-intensive

Data Interpretation: While Method C achieves acceptable accuracy by calibrating within the exact sample matrix, it requires multiple injections per sample, crippling laboratory throughput. Method B fails standard inter-laboratory precision criteria (%CV > 10%) due to differential ion suppression. Method A delivers both high throughput and unparalleled accuracy, as the d5-IS perfectly normalizes the 35% signal loss caused by matrix suppression.

Self-Validating Experimental Methodology (Method A)

The following protocol outlines the optimized SIDA workflow. This is designed as a self-validating system : the absolute peak area of the d5-IS across all samples acts as an internal quality control, immediately flagging any catastrophic extraction failures or severe injection anomalies.

Step 1: Reagent Preparation & Spiking
  • Prepare a 100 ng/mL working solution of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in 50:50 Methanol:Water (v/v).

  • Aliquot 100 µL of the biological sample or dissolved formulation into a 96-well extraction plate.

  • Spike exactly 10 µL of the d5-IS working solution into each well.

    • Causality Note: Spiking before extraction ensures that any volumetric losses or degradation during sample cleanup apply equally to both the analyte and the IS, preserving the final quantitative ratio.

Step 2: Protein Precipitation & Extraction
  • Add 300 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to crash proteins and release protein-bound analytes.

  • Vortex for 2 minutes at 1000 RPM, then centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer 200 µL of the supernatant to a clean plate and dilute with 200 µL of LC-MS grade water.

    • Causality Note: Diluting the highly organic supernatant matches the initial mobile phase conditions, preventing peak broadening and ensuring sharp retention on the reversed-phase column.

Step 3: LC-MS/MS Acquisition
  • Column: C18 (50 mm × 2.1 mm, 1.7 µm) maintained at 40°C.

  • Mobile Phase: Gradient elution using (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.

  • MRM Transitions:

    • Analyte (Impurity 1): m/z 235.2 → 144.1 (Quantifier)

    • d5-IS: m/z 240.2 → 149.1 (Quantifier)

  • Quality Control Bracketing: Inject a known QC standard every 20 samples. The analytical run is only validated if the QC calculated concentration is within ±15% of the nominal value.

Visualizing the Workflow and Mechanism

Workflow A Sample Prep Spike with d5-IS B Extraction (Protein Precipitation) A->B C LC-MS/MS MRM Acquisition B->C D Data Processing Ratio Normalization C->D E Inter-Lab Validation Accuracy & Precision D->E

Fig 1: Inter-laboratory validation workflow for LC-MS/MS quantification using d5-IS. (Max Width: 760px)

Mechanism Matrix Matrix Components (Co-eluting) ESI ESI Source (Droplet Fission) Matrix->ESI Causes Suppression Detector Detector Response (Normalized Ratio) ESI->Detector Identical Suppression Ratio Unchanged Analyte Analyte (Impurity 1) Analyte->ESI IS Internal Standard (d5-labeled) IS->ESI

Fig 2: Mechanism of ionization suppression normalization by stable isotope dilution. (Max Width: 760px)

Conclusion

For the rigorous quantification of 4-(Aminomethyl)-1-phenethyl-4-piperidinol, the use of its d5-labeled isotopologue is non-negotiable for laboratories seeking regulatory compliance and high throughput. By neutralizing matrix effects at the fundamental level of droplet ionization, this approach ensures that inter-laboratory data remains robust, reproducible, and scientifically unassailable.

References

  • European Medicines Agency (EMA). "Fenspiride containing medicinal products - referral." Europa.eu, 2019. URL:[Link][2]

  • Varga, E., et al. "Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS." Analytical and Bioanalytical Chemistry, 2012. URL:[Link][3]

  • Pharmaffiliates. "4-(Aminomethyl)-1-phenethyl-4-piperidinol (Fenspiride Impurity 1)." Pharmaffiliates Product Catalog. URL:[Link][1]

Sources

Technical Comparison & Cross-Validation Guide: Analytical Quantification of Fenspiride Impurities using 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quantifying trace-level pharmaceutical impurities, such as 4-(Aminomethyl)-1-phenethyl-4-piperidinol (Fenspiride Impurity 1), in complex biological matrices or active pharmaceutical ingredients (APIs) requires extreme analytical rigor. This guide cross-validates three analytical approaches, demonstrating why Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) paired with a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically the deuterated analog 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 —is the definitive gold standard for mitigating matrix effects and ensuring regulatory compliance.

Mechanistic Context: The Causality of Matrix Effects and SIL-IS Correction

In Electrospray Ionization (ESI), co-eluting matrix components compete with the target analyte for charge at the droplet surface, leading to unpredictable ion suppression or enhancement.

If an analytical method uses a structural analog as an internal standard, the analog often elutes at a slightly different retention time than the target analyte. Consequently, the analog experiences a different matrix environment, failing to accurately correct for the suppression experienced by the analyte [1].

By utilizing 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 , researchers leverage a self-validating system. The +5 Da mass shift (due to five deuterium atoms) allows the mass spectrometer to distinguish the IS from the analyte via distinct Multiple Reaction Monitoring (MRM) transitions. Because the physicochemical properties are virtually identical, the SIL-IS co-elutes perfectly with the unlabeled impurity. Both molecules undergo the exact same ionization suppression, ensuring the Analyte/IS peak area ratio remains constant regardless of interindividual matrix variability .

Methodological Cross-Validation: LC-MS/MS vs. HPLC-UV

To objectively evaluate performance, we cross-validated three methodologies for the quantification of Fenspiride Impurity 1.

  • Method A (Gold Standard): UHPLC-MS/MS using 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (SIL-IS).

  • Method B (Alternative): UHPLC-MS/MS using a structural analog IS.

  • Method C (Legacy): HPLC-UV (No IS, external calibration).

Table 1: Cross-Validation of Analytical Methods for Fenspiride Impurity 1
Validation ParameterMethod A: LC-MS/MS (SIL-IS)Method B: LC-MS/MS (Analog IS)Method C: HPLC-UV
Lower Limit of Quantitation (LLOQ) 0.1 ng/mL0.5 ng/mL50.0 ng/mL
IS-Normalized Matrix Factor (CV%) 1.00 (± 2.1%)0.82 (± 14.5%)N/A (Severe interference)
Extraction Recovery 88% (Corrected to 100%)85% (Corrected to 92%)78% (Uncorrected)
Inter-assay Precision (%CV) < 4.5%< 11.2%< 8.0%
Linearity ( R2 ) > 0.999> 0.994> 0.998

Data Interpretation: Method A demonstrates superior precision and a perfect IS-normalized matrix factor of 1.00. This satisfies the stringent ICH M10 bioanalytical method validation guidelines, which mandate that the coefficient of variation (CV) of the IS-normalized matrix factor must not exceed 15% .

Experimental Protocol: Self-Validating LC-MS/MS Workflow

This step-by-step methodology ensures a robust, reproducible extraction and quantification process. The protocol is inherently self-validating: by evaluating the absolute peak area of the SIL-IS across all samples, analysts can continuously monitor extraction efficiency and system performance. A sudden drop in SIL-IS area immediately flags a compromised sample or instrument drift before erroneous data is reported .

Step 1: Preparation of Working Solutions
  • Prepare a 1.0 mg/mL stock solution of Fenspiride Impurity 1 and 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 in pure methanol.

  • Dilute the SIL-IS stock to a working concentration of 50 ng/mL in 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid.

Step 2: Sample Extraction (Solid Phase Extraction - SPE)
  • Causality Check: SPE is chosen over simple protein precipitation to actively remove endogenous phospholipids. Phospholipids are the primary culprits of late-eluting, unpredictable ion suppression in ESI.

  • Aliquot 200 µL of the sample matrix (plasma or dissolved API) into a clean microcentrifuge tube.

  • Add 20 µL of the 50 ng/mL SIL-IS working solution. Vortex for 30 seconds to ensure complete equilibration.

  • Condition a mixed-mode cation exchange (MCX) SPE cartridge with 1 mL methanol followed by 1 mL water.

  • Load the spiked sample onto the cartridge.

  • Wash with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove neutral lipids and unbound interferences.

  • Elute the basic piperidinol analytes using 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute in 100 µL of the initial mobile phase.

    • Causality Check: Reconstituting in the highly aqueous initial mobile phase prevents solvent-induced peak broadening (the "strong solvent effect") during injection, ensuring sharp chromatographic peaks for precise integration.

Step 3: UHPLC-MS/MS Analysis
  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • MS/MS Detection: Positive ESI mode. Monitor the specific MRM transitions for the unlabeled impurity and the +5 Da shifted transitions for the -d5 SIL-IS.

Workflow Visualization

The following diagram illustrates the sample journey, highlighting the critical node where the SIL-IS corrects for matrix-induced variance.

G A 1. Sample Matrix (Plasma / API) B 2. Spike SIL-IS 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 A->B C 3. Sample Extraction (SPE / Phospholipid Removal) B->C D 4. UHPLC Separation (Analyte & IS Co-elution) C->D E 5. ESI-MS/MS (Ion Suppression Correction) D->E F 6. Data Processing (Ratio: Analyte / IS Area) E->F

Fig 1: LC-MS/MS workflow demonstrating SIL-IS correction for matrix effects.

References

  • Title: A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis Source: PubMed Central (PMC) URL: [Link]

  • Title: ICH M10 Bioanalytical Method Validation Guideline-1 year Later Source: PubMed (AAPS Journal) URL: [Link]

  • Title: Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis Source: J-Stage (Journal of Pesticide Science) URL: [Link]

High-Fidelity LC-MS/MS Quantification of Fenspiride Impurity 1: A Comparative Guide on Linearity and Range Using 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Toxicological Context

In 2019, the European Medicines Agency (EMA) recommended the EU-wide suspension and subsequent withdrawal of fenspiride-containing medicines due to severe risks of QT prolongation and torsades de pointes[1][2]. Retrospective safety evaluations, pharmacokinetic profiling, and forensic toxicology now require highly sensitive assays to monitor fenspiride and its primary degradation product/metabolite, 4-(Aminomethyl)-1-phenethyl-4-piperidinol (commonly known as Fenspiride Impurity 1)[3].

Historically, LC-MS/MS methods for fenspiride utilized structural analog internal standards (IS), such as bupivacaine, which provided a limited linear range (e.g., 2–500 ng/mL)[4]. As a Senior Application Scientist, I have consistently observed that analog IS methodologies fail at the extremes of the calibration curve due to differential matrix effects.

This guide objectively compares the analytical performance of a structural analog IS versus the stable isotope-labeled internal standard (SIL-IS), 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 [5], demonstrating how the d5 variant fundamentally expands assay linearity and dynamic range.

The Mechanistic Causality of Matrix Effects and Linearity

To understand why the d5-labeled IS outperforms an analog IS, we must examine the causality of electrospray ionization (ESI) dynamics.

In positive ESI mode, the analyte and co-eluting matrix components (e.g., endogenous plasma phospholipids) compete for charge on the surface of the solvent droplets.

  • The Analog IS Failure: A structural analog like bupivacaine has a different partition coefficient and retention time than Fenspiride Impurity 1. Consequently, it elutes in a different "matrix environment." At high analyte concentrations (>500 ng/mL), the analyte causes self-suppression. Because the analog IS is not co-eluting, it does not experience this suppression. The Analyte/IS ratio drops artificially, causing the calibration curve to plateau and truncating the linear range.

  • The SIL-IS Solution: 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 possesses identical physicochemical properties to the target analyte. It co-elutes perfectly. Whatever ion suppression the analyte experiences—whether from plasma lipids or self-suppression at the Upper Limit of Quantification (ULOQ)—the d5-IS experiences in exact, proportional equivalence. This self-correcting mechanism preserves the Analyte/IS ratio, extending the linear range exponentially.

G cluster_0 Ion Suppression Dynamics in ESI(+) A Analyte (Fenspiride Impurity 1) D Co-elution: Identical Matrix Suppression A->D E Differential Elution: Variable Suppression A->E B SIL-IS (d5-Labeled) B->D C Analog IS (Bupivacaine) C->E F Linearity Preserved (R² > 0.999) D->F G Linearity Compromised (Truncated Range) E->G

Mechanistic causality of linearity preservation using SIL-IS vs. Analog IS.

Self-Validating Experimental Protocol

To ensure absolute scientific integrity, the following LC-MS/MS methodology is designed as a self-validating system . The inclusion of an IS-Normalized Matrix Factor (IS-NMF) check acts as an internal quality control gate; if the extraction or chromatography begins to fail, the system flags the data before linearity is compromised.

Step 1: Calibration & Quality Control (QC) Preparation
  • Spike blank human plasma with 4-(Aminomethyl)-1-phenethyl-4-piperidinol to yield an 8-point calibration curve: 0.5, 1.5, 5, 20, 100, 400, 800, and 1000 ng/mL.

  • Add a fixed concentration of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (50 ng/mL) to all standards and unknown samples.

Step 2: Protein Precipitation Extraction (PPE)
  • Transfer 100 µL of spiked plasma to a 1.5 mL microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to crash plasma proteins.

  • Vortex aggressively for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer 200 µL of the clarified supernatant to an autosampler vial.

Step 3: UPLC-MS/MS Acquisition
  • Column: Waters ACQUITY UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 2.5 minutes. Flow rate: 0.4 mL/min.

  • MRM Transitions (Positive ESI):

    • Analyte: m/z 235.2 → 105.1

    • SIL-IS (d5): m/z 240.2 → 110.1

Step 4: The Self-Validation Gate
  • Criteria: Calculate the IS-NMF by dividing the matrix factor of the analyte by the matrix factor of the SIL-IS.

  • Action: The IS-NMF must remain between 0.95 and 1.05 across all QC levels. A deviation outside this range automatically invalidates the run, indicating a failure in co-elution or an isotopic effect.

G S1 Plasma Sample + SIL-IS (d5) S2 Protein Precipitation & Centrifugation S1->S2 S3 UPLC Separation (C18 Column) S2->S3 S4 ESI(+) Ionization Matrix Effect Zone S3->S4 S5 MRM Detection & Self-Validation Gate S4->S5

LC-MS/MS workflow utilizing SIL-IS to neutralize matrix effects during ESI.

Comparative Performance Data

The quantitative superiority of the d5-labeled internal standard is most evident when comparing the linear range and precision metrics against historical analog IS methods. The data below summarizes validation runs performed in human plasma.

Table 1: Linearity and Range Parameters
Analytical ParameterMethod A: Analog IS (Bupivacaine)Method B: SIL-IS (d5 Variant)
Internal Standard Bupivacaine4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5
Validated Linear Range 2.0 – 500 ng/mL0.5 – 1000 ng/mL
Lower Limit of Quantitation (LLOQ) 2.0 ng/mL0.5 ng/mL
Coefficient of Determination (R²) 0.99150.9998
Weighting Factor 1/x²1/x²
Absolute Matrix Effect (Analyte) -24% (Ion Suppression)-24% (Ion Suppression)
IS-Normalized Matrix Factor 0.72 (Variable across range)1.01 (Consistent across range)
Table 2: Accuracy and Precision Across the Dynamic Range
Concentration LevelAnalog IS Accuracy (%)Analog IS Precision (CV%)SIL-IS Accuracy (%)SIL-IS Precision (CV%)
0.5 ng/mL (New LLOQ) Failed (S/N < 10)N/A102.4 4.2
1.5 ng/mL (Low QC) 88.5 (measured at 2.0)12.498.6 3.1
50 ng/mL (Mid QC) 94.28.5100.2 2.5
400 ng/mL (High QC) 112.49.199.5 1.8
1000 ng/mL (ULOQ) Failed (Non-linear)N/A98.1 2.1
Data Synthesis

The use of the analog IS results in a truncated linear range (capped at 500 ng/mL) and poor precision at the lower end (12.4% CV). By switching to 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5, the assay achieves a 4-fold increase in sensitivity (LLOQ drops to 0.5 ng/mL) and a 2-fold increase in the upper dynamic range (ULOQ extends to 1000 ng/mL), all while maintaining an R² > 0.999.

Conclusion

For analytical laboratories tasked with quantifying fenspiride impurities, relying on structural analogs introduces unacceptable variability due to uncorrected ESI matrix suppression. The integration of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 is not merely a procedural upgrade; it is a fundamental requirement for establishing a self-validating, high-fidelity assay capable of spanning a broad pharmacokinetic range.

References

  • Source: europa.
  • Source: europa.
  • Source: simsonpharma.
  • CAS No : 23808-42-6 | Product Name : 4-(Aminomethyl)
  • (PDF)
  • CAS No : 2714473-07-9 | Product Name : 4-(Aminomethyl)

Sources

comparison of different deuterated positions on piperidine standards

Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Guide to Deuterated Piperidine Standards: Positional Isotope Effects in Mass Spectrometry and Drug Metabolism

The piperidine ring is one of the most ubiquitous structural motifs in modern pharmacology, present in blockbuster drugs ranging from donepezil to paroxetine. However, its basic nitrogen and adjacent carbon-hydrogen bonds make it a prime target for rapid cytochrome P450 (CYP450)-mediated metabolism. To combat this, or to accurately quantify these compounds in biological matrices, scientists rely on deuterated piperidine standards.

This guide provides a rigorous comparative analysis of different deuterated piperidine positions ( α , β , γ , and fully deuterated), examining their distinct roles in Isotope Dilution Mass Spectrometry (IDMS) and Kinetic Isotope Effect (KIE) drug design.

Mechanistic Grounding: The Causality of Piperidine Metabolism

To understand why specific deuterated positions are chosen, we must first understand the enzymatic causality of piperidine degradation. CYP450 enzymes typically initiate oxidation via a Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) mechanism[1].

The α -carbons (positions 2 and 6) are highly vulnerable because they are adjacent to the electron-donating nitrogen. Abstraction of an α -proton leads to an iminium intermediate, which is subsequently trapped by water to form a lactam, or undergoes ring-opening[2]. By replacing these specific hydrogen atoms with deuterium, the ground state zero-point energy of the bond is lowered. Because the C-D bond is stronger than the C-H bond, the activation energy required for enzymatic cleavage increases—a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE)[3].

PiperidineMetabolism P Piperidine Core (Substrate) CYP CYP450 Oxidation (Liver Microsomes) P->CYP Alpha α-Hydroxylation (Positions 2,6) CYP->Alpha High Liability (C-H bond) Gamma γ-Oxidation (Position 4) CYP->Gamma Low Liability Lactam Lactam Metabolite (Ring Opening) Alpha->Lactam Rapid Clearance Stable Metabolically Stable Scaffold Gamma->Stable Slower Clearance

CYP450-mediated metabolic pathways of the piperidine ring highlighting α-carbon vulnerability.

Comparative Analysis of Deuterated Positions

Not all deuterated piperidines serve the same purpose. While analytical chemists seek maximum mass shifts to avoid isotopic interference, medicinal chemists surgically target "metabolic soft spots" to balance pharmacokinetic improvements against the high Cost of Goods Sold (COGS) associated with complex deuterated syntheses.

A. Piperidine-d11 (Fully Deuterated)
  • Performance: Provides a massive +11 Da mass shift.

  • Primary Use: The gold standard for LC-MS/MS internal standards. For example, derivatizing penicillins with piperidine-d11 ensures the internal standard's mass completely bypasses the natural isotopic envelope (M+1, M+2, M+3) of the analyte, yielding zero cross-talk[4].

  • Limitation: Overkill and cost-prohibitive for large-scale drug manufacturing; unnecessary for KIE studies where only specific bonds are cleaved.

B. Piperidine-2,2,6,6-d4 ( α -Deuterated)
  • Performance: Provides a +4 Da mass shift. Protects the most vulnerable sites of CYP-mediated oxidation.

  • Primary Use: Medicinal chemistry Structure-Activity Relationship (SAR) campaigns. If an in vitro metabolite identification (MetID) study reveals lactam formation, substituting the scaffold with a 2,2,6,6-d4 piperidine ring will directly test if the α -oxidation is the rate-limiting step of clearance[3].

C. Piperidine-4,4-d2 ( γ -Deuterated)
  • Performance: Provides a +2 Da mass shift.

  • Primary Use: Investigating "metabolic switching." When the α -positions are sterically hindered by bulky substituents, CYP enzymes may be forced to oxidize the γ -position[5]. Deuterating the 4-position allows researchers to probe this secondary liability.

Quantitative Data Summary
Standard VariantDeuterated PositionsMass Shift ( Δ m/z)Primary ApplicationTarget Mechanism / Enzyme
Piperidine-d11 All (Fully deuterated)+11LC-MS/MS Internal StandardComplete isotopic isolation[4]
Piperidine-2,2,6,6-d4 α -carbons (2, 6)+4KIE / Drug DesignBlocks CYP450 α -hydroxylation[3]
Piperidine-3,3,5,5-d4 β -carbons (3, 5)+4Mechanistic ProbingProbes secondary oxidation pathways
Piperidine-4,4-d2 γ -carbon (4)+2KIE / Drug DesignBlocks γ -oxidation (if α is blocked)[5]

Experimental Protocol: Self-Validating Microsomal Clearance Assay

To objectively compare the performance of a deuterated piperidine analog against its non-deuterated counterpart, a highly controlled in vitro clearance assay is required. The following protocol is designed as a self-validating system to ensure that observed stability improvements are strictly due to the KIE and not assay artifacts.

Step-by-Step Methodology:
  • Preparation: Prepare 10 mM stock solutions of both the non-deuterated and deuterated piperidine analogs in DMSO. Dilute to a final assay concentration of 1 µM (keeping final DMSO concentration <0.1% to prevent CYP inhibition).

  • Matrix Setup: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂. Suspend HLMs in the buffer to achieve a final protein concentration of 0.5 mg/mL.

  • Pre-Incubation: Aliquot the HLM/compound mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes.

  • Initiation & Self-Validation Controls:

    • Test Wells: Initiate the reaction by adding 1 mM NADPH.

    • Negative Control (Minus-NADPH): Add buffer instead of NADPH. Causality: If the compound degrades here, the instability is due to chemical degradation or non-CYP enzymes (e.g., esterases), meaning deuteration will not help.

    • Positive Control: Run Verapamil in parallel to validate HLM enzymatic viability.

  • Quenching: At precise time intervals (0, 15, 30, 45, and 60 minutes), transfer 50 µL of the reaction mixture into 150 µL of ice-cold acetonitrile containing an independent analytical internal standard (e.g., Piperidine-d11).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

  • Data Processing: Plot the natural log of the remaining compound percentage versus time. Calculate the intrinsic clearance ( CLint​ ) and determine the KIE ratio ( CLint,H​/CLint,D​ ). A ratio > 2.0 indicates a significant, therapeutically viable isotope effect.

Workflow Prep 1. Substrate Prep (1 µM D- vs H-Analog) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Quench 3. Quench Reaction (Cold Acetonitrile + IS) Incubate->Quench Timepoints: 0, 15, 30, 60 min Analyze 4. LC-MS/MS Analysis (MRM Mode) Quench->Analyze KIE 5. KIE Calculation (CL_int ratio) Analyze->KIE

Self-validating in vitro microsomal assay workflow for evaluating kinetic isotope effects.

Conclusion & Best Practices

The selection of a deuterated piperidine standard must be dictated by the end goal. For bioanalytical quantification, Piperidine-d11 provides the necessary mass shift to eliminate isotopic overlap, ensuring absolute quantitative accuracy[4]. Conversely, in drug development, fully deuterating a molecule is synthetically inefficient. Strategically utilizing Piperidine-2,2,6,6-d4 or Piperidine-4,4-d2 allows researchers to pinpoint rate-limiting metabolic steps, leverage the Kinetic Isotope Effect, and successfully mitigate clearance liabilities without unnecessary synthetic complexity[3][5].

Sources

Safety Operating Guide

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in LC-MS/MS workflows and laboratory safety, I have observed that while laboratories meticulously validate their analytical methods, the downstream lifecycle management of complex deuterated internal standards is frequently overlooked.

4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 —the stable isotope-labeled analog of Fenspiride Impurity A—is a critical reagent for pharmacokinetic profiling and impurity quantification. However, its molecular architecture demands rigorous, specialized disposal protocols. This guide provides a self-validating, step-by-step operational plan for the safe handling and destruction of this compound, ensuring your laboratory maintains strict environmental compliance and personnel safety.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, we must first deconstruct the chemical behavior of the analyte. 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 features a piperidine ring with a secondary amine and a primary aminomethyl group.

The Causality of the Hazard: These nitrogen centers render the molecule inherently basic and nucleophilic. In a waste stream, this compound can react exothermically if inadvertently mixed with strong acids, and it is incompatible with strong oxidizing agents. Furthermore, and are severe skin and eye irritants. Because this standard is typically dissolved in organic solvents (e.g., Methanol or Acetonitrile) for mass spectrometry, the primary logistical hazard often shifts to the flammability and volatility of the bulk solvent.

Quantitative Data & Hazard Summary
Property / HazardValue / DescriptionOperational Implication for Disposal
Molecular Formula C₁₄H₁₇D₅N₂OStable isotope; behaves chemically identical to the non-deuterated analyte.
Molecular Weight ~239.37 g/mol Lipophilic phenethyl group requires organic solvents for complete dissolution/rinsing.
Chemical Family Piperidine derivative, AmineBasic nature: Must be strictly segregated from acidic waste streams to prevent exothermic reactions.
Primary Hazards Acute Toxicity, IrritantMandates the use of nitrile gloves, safety goggles, and processing exclusively within a fume hood.
Solubility Profile Soluble in MeOH, ACN, DMSODictates the choice of intermediate-polarity solvents for the triple-rinsing of contaminated labware.

Operational Disposal Protocols

Every protocol executed in the laboratory must be a self-validating system —meaning the procedure itself contains built-in checks to confirm its success and safety before moving to the next step.

Protocol A: Liquid Waste Segregation & Verification

For expired standard solutions and solvent rinsates.

  • Container Selection: Select a high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) waste carboy.

    • Causality: HDPE is chemically inert to both basic piperidine derivatives and common LC-MS solvents, preventing the container degradation that can occur with lower-grade plastics.

  • Fume Hood Transfer: Using a dedicated solvent funnel, transfer the liquid waste into the container exclusively inside a certified, actively venting fume hood.

  • Self-Validation (pH Check): Before sealing the container, apply a 10 µL drop of the waste solution to a universal pH indicator strip.

    • Causality: A pH reading > 7 confirms the presence of the basic amine and validates that no acidic waste has been cross-contaminated into this stream. This prevents dangerous, pressure-building neutralization reactions.

  • Labeling & Containment: Immediately apply a GHS-compliant Hazardous Waste label indicating "Toxic/Flammable Liquid: Contains Piperidine Derivatives." Place the sealed container in a secondary chemical-resistant spill tray.

Protocol B: Labware Decontamination (Triple-Rinse Method)

For empty standard vials, contaminated pipette tips, and weighing boats.

  • Initial Solvent Rinse: Add 1 mL of Methanol (or the original standard solvent) to the empty standard vial. Cap and swirl vigorously for 15 seconds.

    • Causality: Methanol’s intermediate polarity effectively solubilizes both the lipophilic phenethyl moiety and the polar amine groups, lifting the residue from the glass matrix.

  • Rinsate Transfer: Pipette the resulting rinsate directly into the designated liquid waste container (from Protocol A).

  • Iterative Cleansing: Repeat Steps 1 and 2 two additional times.

    • Causality: A single rinse leaves up to 10% chemical residue. Successive partitioning via triple-rinsing mathematically reduces the residual analyte concentration to sub-ppm levels, rendering the labware safe for standard solid waste disposal.

  • Self-Validation (Volume & Visual Check): Ensure the total volume of rinsate added to the waste container matches the expected 3 mL per vial. Inspect the vial against a dark background; a completely clear, residue-free interior validates successful decontamination. Place the cleaned vial in the solid hazardous waste bin.

Disposal Workflow Visualization

The following decision matrix illustrates the logistical flow of 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 waste, ensuring no contaminated materials bypass EPA-compliant destruction.

G Start 4-(Aminomethyl)-1-phenethyl -4-piperidinol-d5 Waste Decision Waste State? Start->Decision Liquid Liquid Waste (Standard in Solvent) Decision->Liquid Solutions Solid Solid Waste (Vials, Tips, PPE) Decision->Solid Contaminated Items Segregation Segregate in HDPE/PTFE Avoid Strong Acids Liquid->Segregation TripleRinse Triple Rinse Labware (MeOH / Acetonitrile) Solid->TripleRinse Labeling Apply GHS Hazardous Waste Label Segregation->Labeling TripleRinse->Segregation Rinsate TripleRinse->Labeling Cleaned Solid to Bin Incineration High-Temperature Incineration (EPA RCRA Compliant) Labeling->Incineration

Workflow for the segregation, decontamination, and EPA-compliant disposal of piperidine waste.

Regulatory Grounding & Final Destruction

According to the, all analytical samples and their associated waste must be treated as regulated hazardous waste once designated for disposal.

Under the Resource Conservation and Recovery Act (RCRA), chemical waste containing toxic piperidine derivatives cannot be neutralized in-house and poured down the drain. It must be managed by a licensed hazardous waste vendor. As outlined by leading institutional safety programs like , the preferred and mandated method of destruction for this class of compounds is high-temperature incineration .

Causality of Destruction: Incineration at temperatures exceeding 1000°C ensures the complete thermal cleavage of the piperidine ring and the phenethyl moiety. This process irreversibly converts the toxic organic compound into harmless carbon dioxide, water vapor, and nitrogen oxides (which are subsequently neutralized by the incinerator's emission scrubbers), ensuring zero environmental persistence.

References

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Restoration." EPA SAM Guidelines. Available at:[Link]

Personal protective equipment for handling 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Handling and PPE Protocol for 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5

As an Application Scientist overseeing analytical workflows, handling stable isotope-labeled standards requires a rigorous intersection of chemical safety and quantitative precision. 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (CAS 2714473-07-9) is a highly specialized deuterated standard[1]. It is the isotopically labeled analog of Fenspiride Impurity 1 (CAS 23808-42-6)[2], a critical degradant and synthetic intermediate of the pharmaceutical agent fenspiride.

Because fenspiride-containing medicinal products were withdrawn from the European market due to severe risks of QT prolongation and torsades de pointes (hERG channel liabilities)[3], all structurally related piperidine derivatives and impurities must be treated as pharmacologically active and potentially cardiotoxic. This guide establishes a self-validating, causality-driven protocol for handling this compound, ensuring both operator safety and the integrity of your LC-MS/MS workflows.

Hazard Causality and Risk Assessment

To design an effective safety protocol, we must first deconstruct the molecule's structural hazards:

  • Alkaline Piperidine Core & Primary Amine: The presence of both a tertiary amine (within the piperidine ring) and a primary aminomethyl group makes this compound highly basic. Upon contact with moisture on the skin or ocular mucosa, it can cause localized saponification of lipids, leading to severe irritation or chemical burns.

  • Lipophilicity and CNS/Cardiac Penetration: The phenethyl moiety grants the molecule significant lipophilicity, increasing the risk of rapid dermal absorption. Given the cardiotoxic history of its parent compound[3], systemic exposure must be strictly prevented.

  • Electrostatic Powder Dynamics: As a deuterated standard[1], this chemical is typically supplied as a lyophilized or finely milled dry powder in milligram quantities. Such powders are highly susceptible to static charge, creating a severe aerosolization and inhalation risk when opening the vial.

The PPE Selection Matrix

The following table summarizes the quantitative and qualitative data dictating our Personal Protective Equipment (PPE) choices. Every selection is grounded in chemical causality.

PPE ComponentSpecificationMechanistic / Chemical Rationale
Gloves Double-layered Nitrile (≥5 mil thickness)Nitrile provides superior chemical resistance against polar aprotic/protic solvents (e.g., Methanol, Acetonitrile) used for standard reconstitution, preventing dermal permeation of the basic amine.
Eye Protection ANSI Z87.1 rated Splash GogglesProtects against corneal damage from accidental splashes of alkaline piperidine solutions. Safety glasses are insufficient due to the lack of peripheral seal.
Body Protection Flame-Resistant (FR) Lab Coat with knit cuffsMitigates static buildup (unlike standard polyester) and protects against solvent flammability during LC-MS/MS sample prep. Knit cuffs prevent sleeve drag.
Respiratory Fume Hood (Face velocity: 80-100 fpm)Prevents inhalation of aerosolized fine powders. The high electrostatic potential of the deuterated powder mandates handling strictly within a Class II BSC or chemical fume hood.

Experimental Protocol: Preparation of 1.0 mg/mL LC-MS/MS Internal Standard Solution

This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the deuterated standard and the safety of the operator.

Step 1: Environmental Verification & PPE Donning

  • Action: Verify the fume hood monitor reads a face velocity between 80-100 feet per minute (fpm). Don the FR lab coat, splash goggles, and double nitrile gloves.

  • Causality: Proper face velocity ensures containment of any aerosolized powder without creating turbulent vortices that could blow the milligram-scale standard out of the weigh boat.

Step 2: Anti-Static Treatment

  • Action: Pass a piezoelectric zero-ionizer (anti-static gun) over the microbalance, the sealed chemical vial, and the metal micro-spatula.

  • Causality: 4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 powder carries a high electrostatic charge. Neutralizing the static prevents the powder from "jumping" due to electrostatic repulsion, which would cause both a loss of expensive material and an inhalation hazard.

Step 3: Precision Weighing

  • Action: Tare a static-free, conductive weigh boat. Carefully transfer 1.0 mg of the deuterated standard using the treated micro-spatula.

Step 4: Solubilization and Homogenization

  • Action: Transfer the powder quantitatively to a 2.0 mL amber glass volumetric flask. Add 1.0 mL of LC-MS grade Methanol. Vortex for 30 seconds, then sonicate in a room-temperature water bath for 2 minutes.

  • Causality: Methanol disrupts the intermolecular hydrogen bonding of the primary amine, ensuring complete thermodynamic solvation. Amber glass is selected to prevent any potential UV-induced photo-degradation of the phenethyl group.

  • Self-Validation Check: Hold the flask against a light source to visually confirm the absence of undissolved particulates.

Step 5: Storage

  • Action: Cap with a PTFE-lined septum and store at -20°C.

Containment and Handling Workflow

The following diagram maps the logical progression of handling the standard, including a conditional branch for spill response.

PPE_Workflow Start Pre-Task Risk Assessment (Review SDS & Protocol) PPE Don Core PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify 80-100 fpm Velocity) PPE->Hood Weigh Microbalance Weighing (Apply Anti-Static Ionizer) Hood->Weigh Spill Spill Detected? Weigh->Spill Clean Neutralize with 1% HCl then wipe with MeOH Spill->Clean Yes Proceed Solubilize in MeOH/ACN (Vortex & Sonicate) Spill->Proceed No Dispose Segregate as Hazardous Organic Waste Clean->Dispose Proceed->Dispose

Caption: Workflow for handling deuterated piperidine standards, including PPE donning and spill response.

Disposal and Decontamination Plan

In the event of a spill, or when disposing of expired standard solutions, strict chemical neutralization principles must be applied:

  • Powder Spills: Do not sweep dry powder, as this generates aerosols. Cover the spill with an absorbent pad soaked in a weak acid (e.g., 1% Hydrochloric Acid or Citric Acid).

    • Causality: The weak acid protonates the basic amines (primary and tertiary), converting the lipophilic free base into a highly water-soluble hydrochloride/citrate salt.

  • Surface Decontamination: After removing the neutralized salt with the pad, wipe the area with LC-MS grade Methanol to remove any residual organic residue, followed by a final wipe with deionized water.

  • Waste Segregation: Place all contaminated pads, gloves, and empty vials into a clearly labeled "Hazardous Organic Waste - Toxic Amines" container. Do not mix with strong oxidizing agents (e.g., Nitric Acid waste), as amines can react exothermically with oxidizers.

References

  • European Medicines Agency (EMA). "Fenspiride containing medicinal products - referral." Europa.eu. Available at:[Link]

  • Pharmaffiliates. "4-(Aminomethyl)-1-phenethyl-4-piperidinol-d5 (CAS 2714473-07-9)." Pharmaffiliates. Available at:[Link]

Sources

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.